An In-depth Technical Guide to the Chemical Structure and Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-amino-5-methylthiazole-4-carbohydrazide, a heterocyclic compound of significant interest in medi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-amino-5-methylthiazole-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic and analytical methodologies. We will delve into the intricacies of its chemical architecture, a robust synthetic pathway, and a full spectroscopic characterization, all grounded in authoritative scientific literature.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically approved and experimental therapeutic agents.[1] Its prevalence stems from its ability to engage in a variety of biological interactions, often serving as a versatile pharmacophore. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a carbohydrazide functional group at the 4-position of the 2-amino-5-methylthiazole ring system creates a valuable bifunctional molecule, poised for further chemical elaboration into a diverse array of potential drug candidates. The hydrazide moiety is a key building block for the synthesis of hydrazones and other heterocyclic systems, which are themselves known to possess a wide range of biological activities.
Chemical Structure and Properties
The foundational step in understanding any molecule is a thorough examination of its structure.
The structure, depicted below, features a five-membered thiazole ring containing a sulfur and a nitrogen atom. This ring is substituted with an amino group at the 2-position, a methyl group at the 5-position, and a carbohydrazide group at the 4-position. The exocyclic amino group and the carbohydrazide moiety are key sites for chemical modification.
Caption: Chemical structure of 2-Amino-5-methylthiazole-4-carbohydrazide.
Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by hydrazinolysis of the corresponding ethyl ester. This approach ensures high yields and purity of the final product.
Caption: Synthetic workflow for 2-Amino-5-methylthiazole-4-carbohydrazide.
Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
The initial and crucial step is the construction of the 2-aminothiazole ring system via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this case, ethyl 2-chloroacetoacetate serves as the α-haloketone and thiourea provides the thioamide functionality.
Experimental Protocol:
To a solution of thiourea (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. This will cause the product to precipitate.
Collect the solid product by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-amino-5-methylthiazole-4-carboxylate as a solid.
Causality of Experimental Choices:
Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for reflux conditions.
Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.
Neutralization: The reaction proceeds under acidic conditions. Neutralization with sodium bicarbonate is essential to deprotonate the thiazole nitrogen and precipitate the free base form of the product.
Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of any unreacted starting materials or by-products.
Step 2: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
The final step involves the conversion of the ethyl ester to the desired carbohydrazide. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This method is adapted from a reliable, published procedure for a closely related analogue, 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[2]
Experimental Protocol:
Suspend ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in ethanol.
To this suspension, add hydrazine hydrate (2-3 equivalents).
Heat the reaction mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
The product can be further purified by recrystallization from ethanol to afford pure 2-amino-5-methylthiazole-4-carbohydrazide.
Causality of Experimental Choices:
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester and drives the reaction to completion.
Ethanol as Solvent: Ethanol is a suitable solvent that facilitates the reaction without interfering with the reactants.
Reflux Conditions: Heating is necessary to overcome the activation energy of the nucleophilic acyl substitution reaction.
Purification: The product is typically a solid with limited solubility in cold ethanol, allowing for effective purification by filtration and washing.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 2-amino-5-methylthiazole-4-carbohydrazide. The following data is based on expected values and comparison with the closely related 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~9.0
Singlet
1H
-CONH NH₂
~7.0
Broad Singlet
2H
-NH₂ (thiazole)
~4.3
Broad Singlet
2H
-CONHNH₂
~2.4
Singlet
3H
-CH₃
Interpretation:
The downfield singlet around 9.0 ppm is characteristic of the amide proton of the hydrazide moiety.
The broad singlet around 7.0 ppm corresponds to the two protons of the primary amino group attached to the thiazole ring.
The broad singlet at approximately 4.3 ppm is assigned to the terminal -NH₂ protons of the hydrazide group.
The singlet at around 2.4 ppm represents the three protons of the methyl group at the 5-position of the thiazole ring.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~168
C2 (Thiazole, C-NH₂)
~162
C =O (Carbohydrazide)
~148
C5 (Thiazole, C-CH₃)
~115
C4 (Thiazole, C-CONHNH₂)
~14
-C H₃
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3400-3200
Strong, Broad
N-H stretching (amino and hydrazide groups)
3100-3000
Medium
C-H stretching (aromatic/methyl)
~1660
Strong
C=O stretching (amide I band)
~1620
Strong
N-H bending (amino group)
~1540
Medium
C=N stretching (thiazole ring)
Interpretation: The IR spectrum is expected to be dominated by strong, broad absorptions in the high-frequency region corresponding to the various N-H stretches. A strong carbonyl absorption around 1660 cm⁻¹ is a key diagnostic peak for the carbohydrazide functionality.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
m/z
Interpretation
172
[M]⁺ (Molecular Ion)
155
[M - NH₃]⁺
141
[M - N₂H₃]⁺
114
[M - CONHNH₂]⁺
Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 172, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns involving the loss of ammonia, the hydrazinyl group, and the entire carbohydrazide side chain would further confirm the structure.
An In-depth Technical Guide to 2-Amino-5-methylthiazole-4-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-methylthiazole-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Amino-5-methylthiazole-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of medicinal chemistry and drug development. While this specific molecule is not extensively cataloged, this document extrapolates from established chemical principles and the well-documented chemistry of its structural analogs to provide a reliable roadmap for its synthesis and application.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This versatile scaffold is a key component in clinically approved drugs, including the anticancer agent dasatinib.[1] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] The inherent drug-like properties of this scaffold make it a fertile ground for the discovery of novel therapeutic agents.
This guide focuses on a specific derivative, 2-Amino-5-methylthiazole-4-carbohydrazide, detailing its probable synthesis, predicted physicochemical properties, and potential applications in drug discovery.
Identification and Physicochemical Properties
While a specific CAS number for 2-Amino-5-methylthiazole-4-carbohydrazide is not readily found in major chemical databases, its precursor, Ethyl 2-amino-5-methylthiazole-4-carboxylate , is identified by CAS Number 72054-60-5 .
The physicochemical properties of the target compound can be estimated based on its structural isomer, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide (CAS No. 63788-59-0).[6] It is crucial to note the difference in the position of the methyl group, which can influence properties such as solubility and crystal packing.
Table 1: Predicted Physicochemical Properties of 2-Amino-5-methylthiazole-4-carbohydrazide (based on its isomer, 2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide)
Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
The synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide is most practicably achieved through a two-step process, beginning with the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
The synthesis of the precursor ester can be accomplished via a Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring. A one-pot synthesis method has also been described, offering a more streamlined approach.[7]
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Adapted for 5-methyl isomer)
This protocol is adapted from the synthesis of the 4-methyl isomer and is expected to yield the desired 5-methyl product with appropriate starting materials.[7]
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.
Addition of Thiourea: To the stirred solution, add thiourea (1 equivalent) and sodium carbonate (0.1 equivalents).[8]
Reaction Conditions: Heat the reaction mixture to 40-55°C and stir for 20-30 minutes. Then, increase the temperature to 60-70°C and maintain for 5-5.5 hours.[8]
Work-up and Isolation: After cooling to room temperature, a portion of the solvent is removed by distillation. The resulting mixture is filtered. The filtrate is then added to water, and the pH is adjusted to 9-10 with a sodium hydroxide solution.[8]
Purification: The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield ethyl 2-amino-5-methylthiazole-4-carboxylate.
Caption: Workflow for the synthesis of the ester precursor.
Step 2: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
The final step involves the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate. This is a standard and high-yielding transformation.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
This protocol is based on the synthesis of a structurally similar compound, 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide.[5]
Reaction Setup: In a round-bottom flask, suspend Ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in absolute ethanol.
Addition of Hydrazine Hydrate: Add hydrazine hydrate (1.25 equivalents) to the suspension.[5]
Reaction Conditions: Reflux the reaction mixture for 6 hours.[5]
Isolation and Purification: Upon cooling, the precipitated product is collected by filtration. The crude product can be recrystallized from ethanol to yield pure 2-Amino-5-methylthiazole-4-carbohydrazide.
Caption: Synthesis of the target carbohydrazide from the ester.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a valuable starting point for the development of new therapeutic agents. The introduction of a carbohydrazide functional group at the 4-position of the 2-amino-5-methylthiazole core opens up numerous possibilities for further chemical modification and the synthesis of novel derivatives with diverse biological activities.
Anticancer Agents: Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity.[7] The carbohydrazide can serve as a handle to introduce pharmacophores known to interact with cancer targets.
Antimicrobial Agents: The 2-aminothiazole nucleus is present in many compounds with antibacterial and antifungal properties.[3][4] The carbohydrazide can be used to synthesize Schiff bases and other derivatives that may exhibit enhanced antimicrobial activity.
Antioxidant Activity: Certain 2-amino-5-methylthiazole derivatives have demonstrated significant radical scavenging potential.[5]
Enzyme Inhibitors: The 2-aminothiazole core has been utilized in the design of various enzyme inhibitors. The carbohydrazide functionality can be exploited to target the active sites of enzymes through hydrogen bonding and other interactions.
The general workflow for utilizing 2-Amino-5-methylthiazole-4-carbohydrazide in a drug discovery program would involve its synthesis followed by derivatization and biological screening.
Caption: Drug discovery workflow utilizing the target carbohydrazide.
Conclusion
2-Amino-5-methylthiazole-4-carbohydrazide represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This guide provides a robust, literature-derived pathway for its synthesis and highlights the potential of its application in the development of novel therapeutic agents. The versatility of the 2-aminothiazole scaffold, combined with the reactive handle of the carbohydrazide group, makes this compound a valuable asset for any research program focused on the discovery of new bioactive molecules.
References
CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents.
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
2-Amino-4-methyl-1,3-thiazole-5-carbohydrazide. PubChem. Available at: [Link]
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]
Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Taylor & Francis Online. Available at: [Link]
CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. Available at: [Link]
Improved synthesis of 2-amino-5-methylthiazole. Semantic Scholar. Available at: [Link]
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]
2-Amino-5-methylthiazole. PubChem. Available at: [Link]
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Available at: [Link]
This technical guide details the properties, synthesis, and application of 2-Amino-5-methylthiazole-4-carboxylic acid hydrazide , a critical scaffold in medicinal chemistry.[1][2] [1][2][3] Executive Summary The compound...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the properties, synthesis, and application of 2-Amino-5-methylthiazole-4-carboxylic acid hydrazide , a critical scaffold in medicinal chemistry.[1][2]
[1][2][3]
Executive Summary
The compound 2-Amino-5-methylthiazole-4-carboxylic acid hydrazide (CAS: 1379308-65-2) serves as a versatile pharmacophore in the synthesis of bioactive heterocycles.[1][2][3] Distinguished by its thiazole core—a motif prevalent in FDA-approved drugs like dasatinib and dabrafenib—this hydrazide derivative acts as a "chemical hinge," allowing for the rapid diversification of molecules into Schiff bases, 1,3,4-oxadiazoles, and triazoles.[1] Its derivatives exhibit significant antimicrobial, antitubercular, and antioxidant profiles, making it a high-priority intermediate for fragment-based drug design (FBDD).[1]
Chemical Profile & Physicochemical Properties[1][3][5][6]
Property
Data
IUPAC Name
2-Amino-5-methylthiazole-4-carbohydrazide
CAS Number
1379308-65-2
Molecular Formula
C₅H₈N₄OS
Molecular Weight
172.21 g/mol
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, DMF; sparingly soluble in Ethanol (cold); insoluble in Water
pKa (Predicted)
~2.9 (Thiazole N), ~11.5 (Hydrazide NH)
Storage
2–8°C, Inert atmosphere (Hygroscopic)
Structural Insight:
The molecule features three reactive centers:[1][2][4]
C2-Amino Group: Nucleophilic, amenable to acylation or sulfonylation.[1]
C5-Methyl Group: Provides steric bulk and lipophilicity, influencing binding affinity in hydrophobic pockets.[1]
C4-Hydrazide Moiety: The primary site for cyclization and condensation reactions.[2]
Synthetic Protocol (Step-by-Step)
The synthesis follows a convergent pathway beginning with the Hantzsch thiazole synthesis, followed by hydrazinolysis.[1] This protocol is designed for scalability and purity.
Phase 1: Hantzsch Cyclization
Objective: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate.
Mechanism: Nucleophilic attack of the sulfur (thiourea) on the
-carbon of the keto-ester, followed by condensation of the nitrogen onto the carbonyl.[1][2]
Protocol:
Dissolve Thiourea (10 mmol) in absolute Ethanol (20 mL).
Add Ethyl 3-bromo-2-oxobutanoate (10 mmol) dropwise at room temperature.
Reflux the mixture for 4–6 hours. Monitor via TLC (System: Hexane:EtOAc 6:4).
Cool to room temperature. Neutralize with 10% NaHCO₃ solution to precipitate the free base.
Filter the solid, wash with cold water, and recrystallize from ethanol.[1]
Yield Expectation: 75–85%.
Note: The regiochemistry is controlled by the precursor. Using ethyl 2-chloroacetoacetate would yield the isomer (4-methyl-5-carboxylate), which is incorrect for this target.[1][2]
Phase 2: Hydrazinolysis
Objective: Conversion of the ester to the target hydrazide.
Application: Tuning bioactivity via substituent effects (e.g., adding -NO₂ or -OMe groups to the aldehyde ring).[1][2]
B. Cyclization to 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.[1]
Method 1 (Thiol-substituted): React with CS₂/KOH.[2] Yields 5-mercapto-1,3,4-oxadiazole derivatives.[1]
Method 2 (Aryl-substituted): React with carboxylic acids in POCl₃.[2]
C. Cyclization to 1,2,4-Triazoles[1]
Conditions: Reaction with phenyl isothiocyanate followed by NaOH cyclization.
Visualization: Reactivity Map
Figure 2: Divergent synthesis pathways for library generation.[1][2]
Biological Applications & Mechanism of Action[1]
Antimicrobial & Antitubercular Activity
Research indicates that thiazole-hydrazide conjugates inhibit the
-ketoacyl-ACP synthase (KasA) enzyme in Mycobacterium tuberculosis.[1][2] The 2-amino group forms hydrogen bonds with the active site residues, while the hydrazide tail (or its derivatives) occupies the substrate tunnel.[1]
Antioxidant Properties
Derivatives containing the 1,3,4-oxadiazole moiety have demonstrated significant radical scavenging activity (DPPH assay), attributed to the electron-donating capacity of the thiazole-oxadiazole conjugated system.[1][2]
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
IR Spectroscopy (KBr):
3300–3450 cm⁻¹: Primary amine (-NH₂) and Hydrazide (-NH-NH₂) stretching (Doublet/Multiplet).[1][2]
4.0–6.0 ppm: Broad singlet (2H), Hydrazide -NH₂ (exchangeable with D₂O).[1]
7.0–7.5 ppm: Broad singlet (2H), Thiazole C2-NH₂.[1]
9.0–10.0 ppm: Singlet (1H), Amide -NH- (downfield due to carbonyl anisotropy).[1][2]
References
PubChem. (2025).[5] 2-Amino-5-methylthiazole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link][1]
Al-Balas, Q., et al. (2009).[1][6] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH.[1][2] PLoS ONE. [Link]
Narayana, B., et al. (2004).[1] Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives.[1][2][7] (Contextual reference for Hantzsch/Hydrazide protocols). [Link]
Thiazole-4-Carbohydrazide Derivatives: A Cornerstone for Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The confluence of the thiazole nucleus and the carbohydrazide linker has created a privileged scaffold in medicinal chemistry: the thiazole-4...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The confluence of the thiazole nucleus and the carbohydrazide linker has created a privileged scaffold in medicinal chemistry: the thiazole-4-carbohydrazide framework. This guide delves into the synthetic versatility, profound biological activities, and intricate structure-activity relationships of its derivatives. Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a core component of numerous FDA-approved drugs, valued for its metabolic stability and diverse biological interactions.[1][2][3] The carbohydrazide moiety and its corresponding hydrazone derivatives serve as a crucial pharmacophore and a versatile linker, enabling the exploration of vast chemical space and demonstrating a wide spectrum of bioactivities, including antimicrobial and anticancer effects.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, therapeutic potential, and mechanistic underpinnings of this potent class of compounds, supported by detailed protocols, quantitative data, and workflow visualizations.
The Strategic Union: Thiazole and Carbohydrazide
The design of novel therapeutic agents often relies on the principle of molecular hybridization, combining two or more pharmacophores to create a single molecule with enhanced affinity, improved efficacy, or a novel mechanism of action. The thiazole-4-carbohydrazide scaffold is a quintessential example of this strategy.
The Thiazole Core: The aromatic thiazole ring is a bio-isostere for various functional groups and is present in drugs like the antibiotic Cefazolin and the anticancer agent Dasatinib. Its unique electronic properties and ability to form hydrogen bonds and coordinate with metal ions make it a highly effective pharmacophore for interacting with biological targets.[1][6]
The Carbohydrazide Linker: The -C(O)NHNH2 group is not merely a spacer. It is a reactive handle for generating extensive libraries of derivatives, most commonly through condensation with aldehydes and ketones to form stable hydrazone (Schiff base) linkages (-C(O)NHN=CH-). This hydrazone moiety is itself a recognized pharmacophore, contributing significantly to the biological profile of the final compound.[5][7]
The combination of these two entities yields a scaffold that is synthetically accessible and rich in pharmacological potential, with derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]
Synthetic Strategies and Methodologies
The synthesis of thiazole-4-carbohydrazide derivatives is typically a robust and high-yielding multi-step process. The causality behind this synthetic approach lies in its efficiency and modularity, allowing for late-stage diversification to rapidly generate a library of analogues for biological screening.
Synthesis of the Core Scaffold
The foundational intermediate, a substituted thiazole-4-carbohydrazide, is most commonly prepared via a two-step sequence.
Hantzsch Thiazole Synthesis: This classic condensation reaction involves an α-haloketone (or α-halo-β-ketoester) and a thioamide. For the thiazole-4-carbohydrazide core, the reaction typically utilizes a thioamide and an ethyl-2-chloroacetoacetate to form the corresponding ethyl thiazole-4-carboxylate ester. This method is favored due to the commercial availability of a wide variety of starting materials, allowing for facile introduction of substituents at the 2- and 5-positions of the thiazole ring.[9][11][12]
Hydrazinolysis: The resulting thiazole ester is then treated with hydrazine hydrate. This nucleophilic acyl substitution reaction efficiently converts the ester into the desired thiazole-4-carbohydrazide, which serves as the key building block for further derivatization.[9][11][13]
Derivatization via Hydrazone Formation
The primary amino group of the carbohydrazide is a potent nucleophile, which readily condenses with the electrophilic carbonyl carbon of various aromatic or heterocyclic aldehydes. This reaction creates a diverse library of N'-benzylidene-thiazole-4-carbohydrazide derivatives (hydrazones). The choice of aldehyde is a critical experimental variable, as the electronic and steric properties of its substituents profoundly influence the biological activity of the final product.[9][11]
General Synthetic Workflow Visualization
The following diagram illustrates the modular and linear approach to synthesizing a library of thiazole-4-carbohydrazide derivatives.
Caption: General synthetic workflow for thiazole-4-carbohydrazide derivatives.
Detailed Experimental Protocol: Synthesis of N'-(Arylmethylidene)-5-methyl-2-phenylthiazole-4-carbohydrazide
This protocol is a representative example, adapted from established literature, demonstrating a self-validating system for producing the target compounds.[9][11][13]
Step 1: Synthesis of Ethyl 5-methyl-2-phenylthiazole-4-carboxylate
To a solution of benzamide (10 mmol) in ethanol (50 mL), add ethyl 2-chloroacetoacetate (10 mmol).
Reflux the mixture for 6-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water and stir.
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure ester.
Step 2: Synthesis of 5-methyl-2-phenylthiazole-4-carbohydrazide
Dissolve the ethyl 5-methyl-2-phenylthiazole-4-carboxylate (10 mmol) in ethanol (50 mL).
Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.
Reflux the mixture for 4-6 hours. Monitor the disappearance of the starting ester by TLC.
Cool the reaction mixture. The carbohydrazide product will precipitate from the solution.
Filter the solid, wash with cold ethanol, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 3: Synthesis of the Final Hydrazone Derivative
Suspend the 5-methyl-2-phenylthiazole-4-carbohydrazide (1 mmol) in absolute ethanol (20 mL).
Add the desired substituted aromatic aldehyde (1 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
Reflux the mixture for 2-5 hours. Monitor the reaction by TLC.
Cool the reaction mixture to room temperature.
Collect the resulting crystalline product by filtration, wash with ethanol, and dry. Recrystallize if necessary.
Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry). The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the -N=CH- proton in the ¹H NMR spectrum (typically δ 8-9 ppm) and the disappearance of the -NH2 protons from the carbohydrazide starting material.[9]
Biological Activities and Therapeutic Potential
Thiazole-4-carbohydrazide derivatives exhibit a remarkable breadth of biological activities, with the most prominent being in oncology, infectious diseases, and inflammation.
Anticancer Activity
This class of compounds has shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.
VEGFR-2 Inhibition: Certain derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. For example, a 4-hydroxy-3-methoxybenzylidene derivative demonstrated a VEGFR-2 inhibitory concentration (IC50) of 0.15 µM.[8] By blocking this pathway, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients.
Cell Cycle Arrest & Apoptosis: These derivatives can induce cell cycle arrest, often at the G1/S or G2/M phase, preventing cancer cells from replicating.[8] Furthermore, they can trigger programmed cell death (apoptosis). One active compound increased the population of apoptotic cells in an MCF-7 breast cancer cell line from ~0.8% (control) to ~32%.[8]
Table 1: In Vitro Anticancer Activity of Representative Thiazole-4-Carbohydrazide Derivatives
Chronic inflammation is a hallmark of many diseases. Thiazole-4-carbohydrazide derivatives have demonstrated significant anti-inflammatory potential, evaluated by their ability to inhibit protein denaturation, a well-established cause of inflammation.
Table 2: In Vitro Anti-inflammatory Activity (BSA Denaturation)
| Diclofenac Sodium | Standard Drug | 42.11 |[9][11] |
Antimicrobial Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazole-hydrazone hybrids are promising candidates, showing activity against a range of bacteria and fungi. The mechanism is often attributed to the disruption of cell wall synthesis or inhibition of essential enzymes.[10][15] The lipophilic nature of the thiazole ring combined with the hydrogen bonding capacity of the hydrazone moiety facilitates cell membrane penetration and target interaction.
Structure-Activity Relationships (SAR) and Mechanistic Insights
Understanding SAR is paramount for rational drug design, providing the causal link between chemical structure and biological effect. For thiazole-4-carbohydrazide derivatives, activity is modulated by substituents at three key positions: the thiazole R1 and R5 positions, and the R2 position of the benzylidene moiety.
Key SAR Observations
Benzylidene Substituents (R2): This is the most explored area of modification.
Electron-donating groups (EDGs): The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring often enhances anti-inflammatory and antimicrobial activity.[11] This is likely due to increased hydrogen bonding potential and favorable electronic interactions with the target protein's active site. Compound 5j (2,4-dihydroxy) was the most potent anti-inflammatory agent in its series.[11]
Heterocyclic Rings: Replacing the phenyl ring with a heterocycle like thiophene can also confer potent activity, suggesting the importance of the ring's heteroatoms in target binding.[11]
Halogens: The position and nature of halogen substituents can significantly impact anticancer activity. For instance, a para-fluoro group was found to enhance activity, while a para-chloro group led to a reduction.[16]
Thiazole Substituents (R1, R5): While less explored than the benzylidene ring, modifications here are also crucial. The presence of small alkyl groups like methyl at R5 or aryl groups at R1 (from the initial Hantzsch synthesis) establishes a foundational level of lipophilicity and steric bulk that influences overall potency.
The diagram below provides a simplified model for how a thiazole-4-carbohydrazide derivative might exert its anti-angiogenic effect by targeting the VEGFR-2 signaling cascade.
Caption: Simplified pathway of VEGFR-2 inhibition by a thiazole derivative.
Conclusion and Future Perspectives
The thiazole-4-carbohydrazide scaffold represents a highly successful platform in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, confirms its status as a "privileged structure." The research highlighted in this guide demonstrates potent anticancer, anti-inflammatory, and antimicrobial activities, often with well-defined structure-activity relationships.
Future research should focus on:
Lead Optimization: Systematically modifying the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles (ADME properties).
Mechanism of Action Studies: Expanding beyond initial screening to elucidate the precise molecular targets and pathways for the most active derivatives.
Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases, such as viral infections, neurodegenerative disorders, and metabolic diseases.[1][17]
By leveraging the foundational knowledge of this versatile core, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.
References
Al-Ostoot, F.H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]
Yusof, N.A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology. Available at: [Link]
Saleem, M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
Kumar, D., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]
Hassan, W., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of the Iranian Chemical Society. Available at: [Link]
Aljumaili, M.H.A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. Available at: [Link]
Gomha, S.M., et al. (2017). A facile access and evaluation of some novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents. Chemistry Central Journal. Available at: [Link]
Priya, C.G., et al. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]
Moldovan, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
Singh, R.K., et al. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]
Aly, A.A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]
Kumar, D., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications. Available at: [Link]
Kumar, D., et al. (2019). Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Gomha, S.M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-Thiadiazole moiety. ResearchGate. Available at: [Link]
Modric, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus Chimie. Available at: [Link]
Chugh, V., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews Letters. Available at: [Link]
Zahid, H., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Available at: [Link]
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
Wang, S., et al. (2017). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances. Available at: [Link]
Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. Available at: [Link]
Gomha, S.M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal. Available at: [Link]
Jain, R., & Khan, I. (2022). A Facile Synthesis of Thiazole Derivatives bearing Imidazole Moiety, Schiff Bases and their O-Glucosides. Asian Journal of Chemistry. Available at: [Link]
Gökçe, M., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. Available at: [Link]
Modric, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory activity. FULIR. Available at: [Link]
synthesis pathways for 2-amino-5-methylthiazole derivatives
This guide details the synthesis, mechanistic underpinnings, and derivatization of 2-amino-5-methylthiazole , a critical heterocyclic scaffold in medicinal chemistry. Executive Summary 2-Amino-5-methylthiazole is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis, mechanistic underpinnings, and derivatization of 2-amino-5-methylthiazole , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
2-Amino-5-methylthiazole is a privileged structure serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Meloxicam and a precursor for advanced kinase inhibitors. Unlike its regioisomer (2-amino-4-methylthiazole), the 5-methyl variant requires specific
-haloaldehyde precursors to ensure correct substitution patterns. This guide prioritizes the Hantzsch Thiazole Synthesis as the industry-standard pathway, supplemented by modern green catalytic variations and downstream derivatization protocols.
Part 1: Retrosynthetic Analysis & Strategic Pathways
The synthesis of 2-amino-5-methylthiazole is best approached through the disconnection of the thiazole ring at the C-S and C-N bonds.
Core Pathway: The Hantzsch Condensation
The most robust route involves the condensation of thiourea with 2-chloropropionaldehyde .
Regioselectivity Control: The use of an aldehyde (2-chloropropionaldehyde) rather than a ketone (chloroacetone) dictates the position of the methyl group at C5. Reaction with chloroacetone yields the C4-methyl isomer.
Atom Economy: High, as water and HCl are the only byproducts.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.
Figure 1: Synthesis workflow from propionaldehyde to 2-amino-5-methylthiazole and downstream applications.[1][2][3][4][5][6]
Part 2: Detailed Experimental Protocols
Protocol A: Industrial Hantzsch Synthesis
This protocol is optimized for scalability and yield (typically >90%). It avoids the use of unstable free aldehydes by generating or using them in aqueous solution.
Reagents:
2-Chloropropionaldehyde (freshly prepared or commercial aqueous solution)
Thiourea (0.95 - 1.05 eq)
Water (Solvent)
Sodium Hydroxide (25% aq. solution)
Step-by-Step Methodology:
Preparation: Charge a reactor with an aqueous solution of 2-chloropropionaldehyde (1.0 mol).
Addition: Add thiourea (1.0 mol) slowly to the solution. The reaction is exothermic; maintain temperature between 60–80°C .
Expert Insight: Do not exceed 90°C to prevent polymerization of the aldehyde or decomposition of thiourea.
Cyclization: Stir the mixture at 80°C for 3–4 hours. The solution will turn yellow/orange as the thiazole hydrohalide salt forms.
Neutralization: Cool the reaction mixture to 20°C. Dropwise add 25% NaOH until pH reaches ~9–10.
Observation: The product will precipitate or oil out as the free base.
Isolation: Extract with ethyl acetate or dichloromethane (3x). Dry organic layer over anhydrous
To synthesize biologically active derivatives (e.g., amide-linked inhibitors), the 2-amino group is acylated.
Reagents:
2-Amino-5-methylthiazole (1.0 eq)
Aryl Acid Chloride (1.1 eq)
Triethylamine (1.5 eq) or Pyridine (solvent)
Dichloromethane (DCM)
Methodology:
Dissolve 2-amino-5-methylthiazole in dry DCM under nitrogen atmosphere.
Add Triethylamine and cool to 0°C.
Add the acid chloride dropwise to control exotherm.
Allow to warm to room temperature and stir for 4–6 hours.
Quench with water, separate phases, and wash organic layer with 1N HCl (to remove unreacted amine) followed by saturated
.
Part 3: Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting low yields. The Hantzsch synthesis proceeds via a specific sequence of nucleophilic attacks.
S-Alkylation: The sulfur atom of thiourea (a soft nucleophile) attacks the
-carbon of 2-chloropropionaldehyde, displacing the chloride ion.
Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon of the aldehyde.
Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.
Figure 2: Mechanistic cascade of the Hantzsch synthesis for 5-substituted thiazoles.
Application Note: Optimized Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide via Hydrazinolysis
Executive Summary This application note details the protocol for the conversion of ethyl 2-amino-5-methylthiazole-4-carboxylate to 2-amino-5-methylthiazole-4-carbohydrazide using hydrazine hydrate. This transformation is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the conversion of ethyl 2-amino-5-methylthiazole-4-carboxylate to 2-amino-5-methylthiazole-4-carbohydrazide using hydrazine hydrate. This transformation is a critical step in the synthesis of bioactive heterocyclic compounds, including 1,3,4-oxadiazoles and Schiff bases, which are widely researched for antimicrobial, antitubercular, and anticancer properties.
The protocol emphasizes a nucleophilic acyl substitution mechanism driven by thermal energy (reflux) in a polar protic solvent (ethanol). It includes self-validating checkpoints using Thin Layer Chromatography (TLC) and rigorous safety standards for handling hydrazine.
Scientific Principles & Mechanism
Reaction Logic
The reaction is a classic hydrazinolysis , where the ethoxy group (
) of the ester is displaced by hydrazine ().
Substrate: The thiazole ring is electron-rich due to the sulfur atom and the 2-amino group. However, the carbonyl carbon at position 4 remains sufficiently electrophilic to undergo attack.
Reagent: Hydrazine hydrate acts as a potent bis-nucleophile. Using an excess (3–5 equivalents) drives the equilibrium forward and prevents the formation of the dimeric byproduct (
).
Thermodynamics: The formation of the amide-like bond in the hydrazide is thermodynamically favored over the ester, but the reaction requires heat (reflux) to overcome the activation energy barrier.
Mechanistic Pathway
The mechanism proceeds via a tetrahedral intermediate. The hydrazine nitrogen attacks the carbonyl carbon, pushing electrons to the oxygen. The carbonyl reforms, expelling the ethoxide ion, which is subsequently protonated by the solvent or the hydrazinium species.
Figure 1: Mechanistic pathway of the hydrazinolysis reaction.
Materials & Equipment
Reagents
Reagent
Purity
Role
Hazard Class
Ethyl 2-amino-5-methylthiazole-4-carboxylate
>97%
Substrate
Irritant
Hydrazine Hydrate ()
80% or 99%
Nucleophile
Toxic, Carcinogen, Corrosive
Absolute Ethanol
99.9%
Solvent
Flammable
Cold Distilled Water
N/A
Wash Solvent
N/A
Equipment
Round-bottom flask (100 mL or 250 mL)
Reflux condenser with water circulation
Magnetic stirrer and hot plate with oil bath
Buchner funnel and vacuum pump
TLC plates (Silica gel
)
Experimental Protocol
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
Step 1: Solvation
In a clean, dry 100 mL round-bottom flask, place 0.01 mol (approx. 1.86 g) of ethyl 2-amino-5-methylthiazole-4-carboxylate.
Add 25 mL of absolute ethanol . Stir at room temperature until the solid is partially or fully suspended. Note: Full solubility increases upon heating.
Step 2: Reagent Addition (Safety Critical)
IN A FUME HOOD: Slowly add 0.05 mol (approx. 2.5 mL of 99% or 3.2 mL of 80%) of hydrazine hydrate .
Why Excess? A 1:5 molar ratio ensures the reaction is driven to completion and prevents the formation of the dimer (bis-thiazole hydrazide).
Heat the mixture to reflux (approx. 78–80°C) using an oil bath.
Maintain reflux for 3 to 5 hours .
Visual Cue: The reaction mixture typically turns from a cloudy suspension to a clear solution, then may begin to precipitate the product as the concentration of the less soluble hydrazide increases.
Cause: Too much solvent or the product is too soluble in hot ethanol.
Fix: Concentrate the reaction mixture by rotary evaporation to 50% volume before cooling. Add a small amount of cold water to induce precipitation.
Impure Product (Yellow/Brown oil):
Cause: Oxidation of hydrazine or decomposition of the thiazole ring due to excessive heat.
Fix: Ensure high-purity ethanol is used. Recrystallize using activated charcoal to remove colored impurities.
Incomplete Reaction:
Cause: Old hydrazine hydrate (lost potency).
Fix: Use fresh reagent or increase reflux time to 6-8 hours.
Safety & Handling (Hydrazine)[4][5][6][7]
DANGER: Hydrazine hydrate is a potent reducing agent, highly toxic, and a suspected carcinogen.
Engineering Controls: Always work in a high-efficiency fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Waste Disposal: Quench unreacted hydrazine in the filtrate with dilute sodium hypochlorite (bleach) solution before disposal, following local EHS regulations. Do not mix with oxidizing agents violently.
References
Mohana, K. N., & Kumar, C. P. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.
Al-Balas, Q., et al. (2009).[4] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLOS ONE. (Provides characterization data for the starting methyl/ethyl esters).
Synthesis of Novel Schiff Bases from 2-Amino-5-methylthiazole-4-carbohydrazide: A Comprehensive Guide for Drug Discovery
Introduction: The Therapeutic Potential of Thiazole-Containing Schiff Bases In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active compo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Thiazole-Containing Schiff Bases
In the landscape of medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous pharmacologically active compounds. Its presence is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When the versatile 2-aminothiazole moiety is further elaborated into Schiff bases, a class of compounds characterized by the azomethine (-C=N-) group, there is a significant potential for the discovery of novel therapeutic agents. These Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, offer a modular approach to drug design, allowing for the systematic exploration of structure-activity relationships.
This application note provides a detailed, field-proven guide for the synthesis, purification, and characterization of a series of Schiff bases derived from 2-Amino-5-methylthiazole-4-carbohydrazide. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the exploration of this promising class of compounds.
Silica gel for column chromatography (60-120 mesh)
TLC plates (silica gel 60 F254)
Equipment
Round-bottom flasks (various sizes)
Reflux condenser
Magnetic stirrer with hot plate
Büchner funnel and vacuum flask
Rotary evaporator
Melting point apparatus
FT-IR spectrometer
NMR spectrometer (¹H and ¹³C)
Standard laboratory glassware
Experimental Protocols
The synthesis of Schiff bases from 2-Amino-5-methylthiazole-4-carbohydrazide is a two-stage process. First, the carbohydrazide precursor is synthesized, followed by the condensation reaction with various aromatic aldehydes to yield the target Schiff bases.
Part 1: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
This precursor is synthesized in two steps: (A) synthesis of ethyl 2-amino-5-methylthiazole-4-carboxylate, and (B) conversion to 2-Amino-5-methylthiazole-4-carbohydrazide.
Step A: Synthesis of Ethyl 2-amino-5-methylthiazole-4-carboxylate
This step involves a Hantzsch thiazole synthesis, a classic and efficient method for the formation of the thiazole ring.
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (0.1 mol) in 100 mL of absolute ethanol.
Addition of Reagent: To this stirring solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature. The addition should be controlled to manage any exotherm.
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold ethanol.
Purification: The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-amino-5-methylthiazole-4-carboxylate as a crystalline solid.
Causality of Experimental Choices:
Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction by providing a suitable medium for the nucleophilic attack and subsequent cyclization.
Reflux Conditions: Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.
Step B: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
This step involves the hydrazinolysis of the ester synthesized in Step A.
Reaction Setup: In a 100 mL round-bottom flask, suspend ethyl 2-amino-5-methylthiazole-4-carboxylate (0.05 mol) in 50 mL of absolute ethanol.
Addition of Hydrazine Hydrate: To this suspension, add hydrazine hydrate (0.1 mol, 2 molar equivalents) dropwise with stirring.
Reflux: Heat the mixture to reflux for 8-10 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.
Isolation of Product: After completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford 2-Amino-5-methylthiazole-4-carbohydrazide.
Causality of Experimental Choices:
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures the complete conversion of the ester to the hydrazide.
Ethanol as Solvent: Ethanol is a suitable solvent that allows for the reaction to occur at an elevated temperature while being relatively easy to remove during work-up.
Part 2: General Protocol for the Synthesis of Schiff Bases
The synthesized 2-Amino-5-methylthiazole-4-carbohydrazide is then used to prepare a library of Schiff bases by reacting it with various aromatic aldehydes.
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-Amino-5-methylthiazole-4-carbohydrazide (1 mmol) in 20 mL of absolute ethanol.
Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 mmol) and 2-3 drops of glacial acetic acid as a catalyst.
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours. Monitor the reaction by TLC.
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid Schiff base that precipitates is collected by filtration.
Purification: The crude product is washed with a small amount of cold ethanol and can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain the pure Schiff base.
Causality of Experimental Choices:
Glacial Acetic Acid: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the carbohydrazide.[1]
Ethanol as Solvent: Provides a good medium for the condensation reaction and allows for easy precipitation of the product upon cooling.
Caption: General structure highlighting the key components of the synthesized Schiff bases.
Safety Precautions
Ethyl 2-chloroacetoacetate: This compound is harmful if swallowed and causes skin and eye irritation. [2][3][4][5][6]It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Thiourea: Thiourea is harmful if swallowed and is suspected of causing cancer and damaging the unborn child. [7][8][9][10][11]Avoid inhalation of dust and handle with appropriate PPE.
Hydrazine hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [12][13][14][15][16]It can cause severe skin burns and eye damage. Handle with extreme caution in a fume hood and wear appropriate chemical-resistant gloves and eye protection.
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage. [17][18][19][20][21]It is also flammable. Handle in a fume hood and wear appropriate PPE.
General Precautions: Always wear appropriate PPE when handling chemicals. Perform all reactions in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of novel Schiff bases from 2-Amino-5-methylthiazole-4-carbohydrazide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize and characterize a library of these promising compounds. The potential for these Schiff bases in the discovery of new antimicrobial, antioxidant, and other therapeutic agents makes this a valuable area of research for the drug development community.
References
Cole-Parmer. (2003, October 8). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
RCI Labscan Limited. (2021, May 1). acetic acid glacial - SAFETY DATA SHEET. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea ≥99 %, p.a., ACS. Retrieved from [Link]
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
ChemSupply Australia. (2023, March 8). Safety Data Sheet THIOUREA. Retrieved from [Link]
Redox. (2020, December 3). Safety Data Sheet Acetic Acid, Glacial. Retrieved from [Link]
Labbox Export. (2025, July 2). Acetic acid glacial 99.5% GLR - Safety Data Sheet. Retrieved from [Link]
National Institutes of Health. (2019, October 10). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. Retrieved from [Link]
ScienceOpen. (2019, September 5). A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on. Retrieved from [Link]
Ejaz, S., et al. (2019, September 14). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. Retrieved from [Link]
Online Science Publishing. (2025, November 11). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SYNTHESIS, DOCKING STUDIES AND ANTIMICROBIAL AND ANTIOXIDANT ACTIVITY OF THIAZOLE SCHIFF BASE DERIVATIVES. Retrieved from [Link]
Lemilemu, F., et al. (2021, December 23). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Retrieved from [Link]
ResearchGate. (2021, December 4). (PDF) Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Retrieved from [Link]
Al-Jorani, Y. M., & Abdulghani, S. S. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Applied and Theoretical Chemistry. Retrieved from [Link]
JACS Directory. (2022, November 21). Synthesis, Characterization and Antibacterial Activity of Schiff Base Hybrid from 2-Aminothiazole-pyrazolecarboxaldehyde. Retrieved from [Link]
PLOS One. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]
Online Science Publishing. (2025, November 11). Synthesis, characterization of 2-amino thiazol schiff base and its metal (II) complexes. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
reaction of 2-Amino-5-methylthiazole-4-carbohydrazide with aromatic aldehydes
An In-Depth Guide to the Synthesis of Novel Schiff Bases from 2-Amino-5-methylthiazole-4-carbohydrazide and Aromatic Aldehydes Authored by: A Senior Application Scientist Introduction: The Convergence of Thiazole and Sch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis of Novel Schiff Bases from 2-Amino-5-methylthiazole-4-carbohydrazide and Aromatic Aldehydes
Authored by: A Senior Application Scientist
Introduction: The Convergence of Thiazole and Schiff Bases in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Nitrogen-containing heterocyclic compounds are particularly prominent, with an estimated 75% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, the 2-aminothiazole moiety stands out as a versatile and crucial pharmacophore, integral to a wide array of clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in medicinal chemistry.[3]
Simultaneously, Schiff bases, characterized by the azomethine functional group (-C=N-), represent another class of compounds with profound pharmacological significance.[4][5] Formed through the condensation of primary amines with carbonyl compounds, these structures are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] The nitrogen atom of the imine group is often crucial for biological activity, potentially forming hydrogen bonds with the active sites of enzymes and interfering with normal cellular processes.[6]
This guide provides a detailed protocol for the synthesis of a novel series of Schiff bases (specifically, hydrazones) derived from the reaction of 2-Amino-5-methylthiazole-4-carbohydrazide with various aromatic aldehydes. By coupling the robust thiazole core with the versatile azomethine linker, this synthetic route opens avenues for creating a library of compounds with significant potential for therapeutic applications, particularly as antimicrobial and antiproliferative agents.[2][6]
Part 1: Reaction Principles and Mechanistic Insights
The core of this synthesis is the acid-catalyzed condensation reaction between the terminal primary amine of the carbohydrazide and the carbonyl carbon of an aromatic aldehyde.[4][8] This reaction proceeds via a nucleophilic addition-elimination mechanism to form a stable hydrazone, a subclass of Schiff bases.
Causality Behind Experimental Choices:
The Nucleophile: The hydrazide moiety (-CONHNH₂) of 2-Amino-5-methylthiazole-4-carbohydrazide provides the nucleophilic primary amine (-NH₂) required for the reaction. The adjacent carbonyl group slightly deactivates this amine, but it remains sufficiently nucleophilic to attack the aldehyde.
The Electrophile: The carbonyl carbon of the aromatic aldehyde serves as the electrophile. The reactivity of the aldehyde can be tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction, while electron-donating groups (e.g., -OH, -OCH₃) may have the opposite effect.
The Catalyst: A few drops of a protic acid, such as glacial acetic acid, are essential to catalyze the reaction.[4] The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine of the hydrazide. The catalyst is regenerated in the final dehydration step.
Generalized Reaction Scheme
The following diagram illustrates the condensation of 2-Amino-5-methylthiazole-4-carbohydrazide with a substituted aromatic aldehyde.
Caption: General reaction scheme for the synthesis of thiazolyl Schiff bases.
Part 2: Experimental Protocols
This section provides a self-validating, step-by-step protocol for the synthesis, purification, and characterization of the target Schiff bases.
Materials and Equipment
Reagents:
2-Amino-5-methylthiazole-4-carbohydrazide
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
Absolute Ethanol (Solvent)
Glacial Acetic Acid (Catalyst)
Solvents for TLC (e.g., Ethyl acetate, n-Hexane)
Solvents for recrystallization (e.g., Ethanol, DMF, Methanol)
Equipment:
Round-bottom flasks (50 or 100 mL)
Reflux condenser
Magnetic stirrer with hot plate
Büchner funnel and filter paper
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Melting point apparatus
Standard laboratory glassware
FTIR Spectrometer, NMR Spectrometer, Mass Spectrometer
Synthesis of Starting Material: 2-Amino-5-methylthiazole-4-carbohydrazide (3)
The starting hydrazide can be readily prepared from the corresponding ethyl ester via hydrazinolysis.[9]
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (1 equivalent) in absolute ethanol.
Hydrazinolysis: Add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.
Reflux: Heat the reaction mixture to reflux for 6-8 hours. The progress can be monitored by TLC.
Isolation: Upon completion, cool the mixture. The solid carbohydrazide product will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This product is typically of sufficient purity for the next step.
General Protocol for Schiff Base Synthesis
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Amino-5-methylthiazole-4-carbohydrazide (e.g., 10 mmol) in 30-40 mL of absolute ethanol. Stir until a clear solution or a fine suspension is formed.
Addition of Aldehyde: To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4]
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with continuous stirring for 4-6 hours.
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Hexane 7:3).[4][10] The consumption of starting materials and the formation of a new, typically less polar, product spot indicates reaction progression.
Product Isolation: After completion (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid Schiff base product that precipitates out is collected by vacuum filtration using a Büchner funnel.[4][8]
Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.[8] The product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to obtain a pure crystalline solid.
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C. The structure and purity of the synthesized Schiff base should be unequivocally confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Part 3: Data Presentation and Workflow Visualization
Representative Data Summary
The following table summarizes expected outcomes for the reaction with various aromatic aldehydes. Yields and melting points are representative and may vary based on specific reaction conditions.
Aldehyde Reactant
R-Group on Aldehyde
Expected Yield (%)
M.P. (°C)
Key ¹H NMR Signal (δ ppm, -N=CH-)
Benzaldehyde
-H
85-92%
>200
~8.6
4-Chlorobenzaldehyde
-Cl
88-95%
>210
~8.7
4-Hydroxybenzaldehyde
-OH
82-90%
>220
~8.5
4-Methoxybenzaldehyde
-OCH₃
84-91%
>205
~8.5
4-Nitrobenzaldehyde
-NO₂
90-96%
>230
~8.9
Experimental Workflow Diagram
The diagram below outlines the logical progression of the experimental protocol, from initial setup to final analysis.
Caption: Workflow for the synthesis and characterization of Schiff bases.[4][8]
References
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020).
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PMC. Available at: [Link]
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at: [Link]
Synthesis And Characterization Of Novel Thiazole Derivatives As Potential Anticancer Agents: Molecular Docking And DFT Studies. ResearchGate. Available at: [Link]
Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives as telomerase activators. ResearchGate. Available at: [Link]
The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. (2020). Mustansiriya Medical Journal. Available at: [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]
Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI. Available at: [Link]
Design, Synthesis, and In-Silico Analysis of Thiazole-Embedded Schiff Base Derivatives for Breast Cancer Therapeutic Potential. Qeios. Available at: [Link]
Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PMC. Available at: [Link]
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PMC. Available at: [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Available at: [Link]
A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. NIH. Available at: [Link]
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. ResearchGate. Available at: [Link]
Reaction for synthesis of Schiff bases of different aromatic... ResearchGate. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activities of Some New Heterocyclic Schiff Bases Derived from Thiocarbohydrazide. Semantic Scholar. Available at: [Link]
Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor. Available at: [Link]
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Trend in Scientific Research and Development. Available at: [Link]
Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. Indian Journal of Chemistry. Available at: [Link]
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. ResearchGate. Available at: [Link]
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]
Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. PMC. Available at: [Link]
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
Application Notes & Protocols: A Guide to the Synthesis of 1,3,4-Oxadiazole Derivatives from Thiazole Carbohydrazides
Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Fusion of Thiazole and 1,3,4-Oxadiazole Scaffolds In the landscape of medicinal chemistry, the thiazole and 1,3,4-oxad...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Fusion of Thiazole and 1,3,4-Oxadiazole Scaffolds
In the landscape of medicinal chemistry, the thiazole and 1,3,4-oxadiazole nuclei are celebrated as "privileged scaffolds." Thiazole, a five-membered heterocycle containing sulfur and nitrogen, is a core component of numerous clinically approved drugs, exhibiting a vast array of biological activities including antimicrobial, antiviral, and antitumor effects.[1][2] Similarly, the 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, valued for its metabolic stability and ability to participate in hydrogen bonding, contributing to a wide spectrum of pharmacological properties such as anticancer, antibacterial, and anti-inflammatory actions.[3][4][5]
The chemical synthesis of hybrid molecules that incorporate both the thiazole and 1,3,4-oxadiazole moieties is a rational drug design strategy. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities, improved pharmacokinetic profiles, and unique mechanisms of action.
This document provides a comprehensive technical guide for the preparation of these hybrid compounds, starting from readily accessible thiazole derivatives. We will detail the synthesis of the crucial thiazole carbohydrazide intermediate and subsequently explore robust, field-proven protocols for its cyclization into the target 1,3,4-oxadiazole ring system. The causality behind experimental choices, detailed step-by-step protocols, and characterization guidelines are provided to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The conversion of a thiazole carbohydrazide to a 1,3,4-oxadiazole derivative is fundamentally a dehydrative cyclization process. The core principle involves reacting the terminal hydrazide nitrogen with an activated carbonyl or carbonyl equivalent, followed by an intramolecular cyclization and elimination of a water molecule to form the stable, aromatic oxadiazole ring.[3][6] The specific reagents chosen for this transformation dictate the nature of the substituent at the 2-position of the newly formed oxadiazole ring.
Figure 1: High-level workflow for the synthesis of thiazole-1,3,4-oxadiazole hybrids.
Part I: Protocol for the Preparation of Thiazole Carbohydrazide
The synthesis of the thiazole carbohydrazide is the foundational step. This protocol describes the hydrazinolysis of an ethyl thiazole-carboxylate, a common and efficient method to generate the required intermediate.
Principle of the Reaction: This is a nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is subsequently eliminated as a leaving group, yielding the stable carbohydrazide.
Hydrazine hydrate (N₂H₄·H₂O), 80% or higher (5.0-10.0 eq)
Ethanol (95% or absolute)
Deionized water
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Beaker, Buchner funnel, and filter paper
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ethyl thiazole-carboxylate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).
Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0-10.0 eq) dropwise at room temperature. The large excess ensures the reaction goes to completion.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-90 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared (usually 4-8 hours).
Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes. The product, thiazole carbohydrazide, will typically precipitate as a white solid.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Self-Validation & Characterization:
Appearance: White crystalline solid.
Melting Point: A sharp melting point indicates high purity.
FT-IR (cm⁻¹): Expect prominent peaks around 3300-3200 (N-H stretching of NH₂), 3150 (N-H stretching of amide), and 1650 (C=O stretching, amide I band). The characteristic ester C=O stretch (around 1720 cm⁻¹) should be absent.
¹H NMR: The quartet and triplet signals corresponding to the ethyl group of the starting material will be absent. New, broad singlets for the -NH- and -NH₂ protons will appear (typically downfield, >8.0 ppm for NH and ~4.5 ppm for NH₂).
Safety Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Part II: Protocols for Cyclization to 1,3,4-Oxadiazole Derivatives
With the key thiazole carbohydrazide intermediate in hand, the next step is the cyclization to form the 1,3,4-oxadiazole ring. We present two distinct and widely applicable methods.
Method A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Phosphorus Oxychloride (POCl₃)
This is a classic and highly effective method for reacting a carbohydrazide with a carboxylic acid to form a 2,5-disubstituted 1,3,4-oxadiazole.[6][7] POCl₃ serves as a powerful dehydrating and activating agent.
Principle of the Reaction: Phosphorus oxychloride activates the carbonyl oxygen of both the carbohydrazide and the carboxylic acid, facilitating a condensation reaction to form an N-acylhydrazide intermediate. Subsequent intramolecular cyclodehydration, also promoted by POCl₃, leads to the formation of the stable 1,3,4-oxadiazole ring.[8]
Figure 2: Experimental workflow for the POCl₃-mediated cyclization.
Detailed Experimental Protocol:
Mixing Reagents: In a dry round-bottom flask, place the thiazole carbohydrazide (1.0 eq) and a desired aromatic carboxylic acid (1.1 eq).
Addition of POCl₃: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 5-10 volumes relative to the carbohydrazide weight) dropwise via a dropping funnel. The addition should be controlled to keep the internal temperature below 10 °C.
Reflux: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat it to reflux (typically 100-110 °C) for 5-8 hours. Monitor the reaction by TLC.
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
Neutralization and Precipitation: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or 20% sodium hydroxide (NaOH) until the pH is ~7-8. The solid product will precipitate out.
Isolation and Purification: Collect the crude solid by vacuum filtration, wash it thoroughly with water, and dry it. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Safety Note: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas. This entire procedure must be performed in a high-efficiency fume hood with appropriate protective gear, including acid-resistant gloves and a face shield.
Method B: Synthesis of 5-Thiazolyl-1,3,4-oxadiazole-2-thiols using Carbon Disulfide (CS₂)
This method is ideal for synthesizing 1,3,4-oxadiazoles bearing a versatile thiol group at the 2-position. This thiol moiety can be readily alkylated to generate a library of S-substituted derivatives for structure-activity relationship (SAR) studies.
Principle of the Reaction: The carbohydrazide reacts with carbon disulfide in a basic medium (potassium hydroxide) to form a potassium dithiocarbazate salt. Upon heating, this intermediate undergoes intramolecular cyclization via the elimination of water and subsequent acidification yields the thiol tautomer of the desired product.[5][9]
Detailed Experimental Protocol:
Setup: In a round-bottom flask, dissolve potassium hydroxide (KOH, 1.5 eq) in absolute ethanol. Add the thiazole carbohydrazide (1.0 eq) and stir until a clear solution is formed.
Addition of CS₂: Cool the solution in an ice bath. Add carbon disulfide (CS₂, 2.0 eq) dropwise over 20-30 minutes. The solution may turn yellow and a precipitate may form.
Reflux: After addition, allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
Acidification: Dissolve the resulting solid residue in a minimum amount of cold water. Acidify the solution to pH 2-3 by the dropwise addition of cold, dilute hydrochloric acid (HCl).
Isolation: The 1,3,4-oxadiazole-2-thiol will precipitate as a solid. Collect the product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Safety Note: Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources.
Data Presentation: Characterization of a Representative Product
The following table summarizes the expected analytical data for a hypothetical product: 2-(5-(Thiazol-2-yl)-1,3,4-oxadiazol-2-yl)phenol.
1. Incomplete reaction. 2. Reagents (e.g., POCl₃) are old/degraded. 3. Product is water-soluble.
1. Increase reflux time and monitor closely by TLC. 2. Use freshly opened or distilled reagents. 3. After neutralization, extract the aqueous layer with ethyl acetate or dichloromethane.
Reaction Not Starting
Insufficient activation or temperature.
For Method A, ensure POCl₃ is added correctly. For both methods, ensure the reflux temperature is reached and maintained.
Oily Product/Difficulty in Solidification
Presence of impurities or unreacted starting materials.
Try to triturate the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. Purify via column chromatography.
Broad Melting Point
Impure product.
Recrystallize the product from a suitable solvent system. Ensure the product is completely dry.
References
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
Biological activity of oxadiazole and thiadiazole deriv
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research.
Synthesis and Biological Evaluation of Thiazole Deriv
Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide.
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
Application Note: Rapid and Efficient Synthesis of Thiazole-4-Carbohydrazide Derivatives via Microwave-Assisted Chemistry
Introduction Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The thiazole ring system is present in a wide array of approved drug...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The thiazole ring system is present in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and antiviral. The carbohydrazide functional group is a crucial pharmacophore that often enhances the biological activity of heterocyclic compounds by providing additional hydrogen bonding sites for receptor interaction. Consequently, the synthesis of thiazole-4-carbohydrazide derivatives is of significant interest to researchers in drug discovery and development.
Conventional methods for the synthesis of these derivatives often involve multi-step procedures with long reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and environmental concerns. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2] By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while improving yields and minimizing byproduct formation.[3] This "green chemistry" approach aligns with the principles of sustainable chemical synthesis.[3]
This application note provides a comprehensive guide to the microwave-assisted synthesis of thiazole-4-carbohydrazide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the underlying scientific principles, provide a detailed and validated experimental protocol, and offer insights into the characterization of the synthesized compounds.
Mechanism and Rationale: The Power of Microwave Heating
The accelerated reaction rates observed in microwave-assisted synthesis are primarily due to the unique heating mechanism. Unlike conventional heating, which relies on the slow transfer of heat from an external source, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat.[3] This rapid, uniform, and localized heating can lead to temperatures far exceeding the solvent's boiling point in a sealed vessel, a phenomenon known as superheating, which significantly accelerates chemical reactions.
The synthesis of thiazole-4-carbohydrazide derivatives via the Hantzsch thiazole synthesis, followed by hydrazinolysis, is an excellent candidate for microwave assistance. The Hantzsch synthesis, a classic method for thiazole formation, involves the condensation of an α-haloketone with a thioamide. This reaction often requires prolonged heating under reflux. Microwave irradiation can drastically shorten the time required for this cyclization.
Similarly, the subsequent conversion of the resulting thiazole-4-carboxylate ester to the corresponding carbohydrazide by reaction with hydrazine hydrate is also amenable to microwave acceleration. This nucleophilic acyl substitution reaction typically requires several hours of refluxing. Under microwave conditions, this transformation can often be completed in a matter of minutes.
Experimental Workflow and Logic
The overall synthetic strategy involves a two-step process, both of which can be significantly expedited using microwave irradiation. The workflow is designed for efficiency and high yield, starting from readily available starting materials.
Figure 1: General workflow for the microwave-assisted synthesis of thiazole-4-carbohydrazide derivatives.
Materials and Methods
Materials:
Ethyl 2-chloroacetoacetate (or other α-halo ketoesters)
Thioacetamide (or other thioamides)
Ethanol (absolute)
Hydrazine hydrate (80-99%)
Microwave synthesizer with sealed reaction vessels
Standard laboratory glassware
Magnetic stirrer
Rotary evaporator
Melting point apparatus
Analytical instruments for characterization (FT-IR, NMR, Mass Spectrometer)
Detailed Step-by-Step Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details the first step of the synthesis, the formation of the thiazole ring.
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl 2-chloroacetoacetate (1 mmol), thiourea (1.2 mmol), and ethanol (3 mL).
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water (20 mL). A solid precipitate will form.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Detailed Step-by-Step Protocol: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide
This protocol details the second step, the conversion of the ester to the carbohydrazide.
Reaction Setup: In a 10 mL microwave reaction vessel, place the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate (1 mmol) and hydrazine hydrate (80%, 5 mmol) in ethanol (4 mL).
Microwave Irradiation: Seal the vessel and irradiate at 100°C for 3-5 minutes. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Isolation: After cooling, a solid product will precipitate.
Purification: Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final thiazole-4-carbohydrazide derivative.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
The advantages of the microwave-assisted approach are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
Characterization of Thiazole-4-Carbohydrazide Derivatives
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amino and hydrazide groups (around 3100-3400 cm⁻¹), C=O stretching of the carbohydrazide (around 1640-1680 cm⁻¹), and C=N stretching of the thiazole ring (around 1610 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect signals for the thiazole ring proton, aromatic protons (if applicable), the methyl group, and exchangeable protons for the NH and NH₂ groups of the carbohydrazide moiety.
¹³C NMR: Signals corresponding to the carbon atoms of the thiazole ring, the carbonyl carbon of the carbohydrazide, and any other carbon atoms in the substituents will be observed.
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the target compound, confirming its identity.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction or side product formation.
Optimize microwave parameters (temperature, time, power). Ensure purity of starting materials and solvents. Check for proper sealing of the reaction vessel.
Reaction Not Going to Completion
Insufficient microwave power or reaction time.
Increase the reaction time in small increments or slightly increase the temperature. Ensure efficient stirring.
Formation of Impurities
Decomposition at high temperatures or side reactions.
Lower the reaction temperature. Use a less polar solvent if possible. Optimize the stoichiometry of the reactants.
Difficulty in Purification
Product is highly soluble or has similar polarity to byproducts.
Try different recrystallization solvents or solvent mixtures. Consider column chromatography for purification if recrystallization is ineffective.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and environmentally benign route to thiazole-4-carbohydrazide derivatives. This application note provides a robust framework and detailed protocols for researchers to leverage this powerful technology in their drug discovery and development efforts. The significant reduction in reaction times and improvement in yields make MAOS an invaluable tool for the modern medicinal chemist, accelerating the synthesis of novel compounds with therapeutic potential.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025-11-07). Available from: [Link]
Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]
A facile, solvent and catalyst free, microwave assisted one pot synthesis of Hydrazinyl Thiazole derivatives. ResearchGate. (2013). Available from: [Link]
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. PMC. (2017-05-08). Available from: [Link]
Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. PubMed. (2017). Available from: [Link]
Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. (2007). Available from: [Link]
Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Bentham Science. (2019). Available from: [Link]
Microwave Assistant Synthesis and Biological Activity of Some 2,4-Dichloroaryloxyacetyl hydrazones. International Journal of ChemTech Research. (2014). Available from: [Link]
Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. PMC. (2021). Available from: [Link]
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PMC. (2012). Available from: [Link]
A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. ACG Publications. (2012-07-20). Available from: [Link]
Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N - Semantic Scholar. (2018). Available from: [Link]
Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) - Arabian Journal of Chemistry. (2018-01-01). Available from: [Link]
The Unexpected Acylation Reaction of Hydrazine Carboxylate Derivatives with 2-Amino-1,3-Thiazole, Crystal Structure and Molecula. SSRN. (2024). Available from: [Link]
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. JOCPR. (2011). Available from: [Link]
Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research. (2022-03-31). Available from: [Link]
Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. Research Journal of Pharmacy and Technology. (2021). Available from: [Link]
Synthesis and biological evaluation of novel 1, 3 thiazole derivatives. World Journal of Pharmaceutical Research. (2015). Available from: [Link]
A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. PubMed. (2013-11-15). Available from: [Link]
Microwave-assisted synthesis of oxadiazole and th. Journal of Biological Pharmaceutical And Chemical Research. (2022). Available from: [Link]
Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journals. (2020-01-06). Available from: [Link]
A One Pot, Solvent Free and Catalyst Free Synthesis of Substituted 2-Amino-5-Aryl-1,3,4-Oxadiazoles under Microwave Irradiation. Advion, Inc. (2014). Available from: [Link]
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. (2021-07-13). Available from: [Link]
Application Note: Antimicrobial Screening of Thiazole Hydrazide Derivatives
Introduction & Chemical Context Thiazole hydrazide derivatives represent a privileged scaffold in medicinal chemistry, hybridizing the peptidomimetic properties of hydrazides with the electron-rich, pharmacologically act...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
Thiazole hydrazide derivatives represent a privileged scaffold in medicinal chemistry, hybridizing the peptidomimetic properties of hydrazides with the electron-rich, pharmacologically active thiazole ring. While these moieties often yield potent inhibitors of DNA gyrase (bacterial) or ergosterol synthesis (fungal), they present distinct screening challenges:
Solubility: High lipophilicity often leads to precipitation in aqueous media (Müeller-Hinton Broth), causing false negatives.
Colorimetric Interference: Many thiazole derivatives are yellow/orange, interfering with standard optical density (OD600) turbidity readings.
Chemical Stability: The hydrazide linker can be susceptible to hydrolysis in highly acidic environments, requiring pH-buffered assay conditions.
This guide provides a robust, self-validating workflow designed specifically to overcome these artifacts, utilizing a Resazurin-modified Broth Microdilution method as the primary screen.
Pre-Screening: Compound Management
Critical Step: Thiazole hydrazides are prone to "crashing out" upon dilution into aqueous media.
Protocol A: Stock Preparation
Solvent: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as hydrazides are less stable in protic solvents over long storage.
Concentration: Prepare a 10 mg/mL master stock.
QC Check: Sonicate for 5 minutes. Visually inspect for micro-crystals.[1] If turbid, add DMSO to reach 5 mg/mL.
Working Solution: Dilute the master stock 1:10 in sterile media immediately before the assay to create a 10x working solution.
Note: This ensures the final DMSO concentration in the well is ≤1% (v/v), which is the tolerance limit for most ATCC strains (e.g., S. aureus, E. coli).
Primary Screen: Resazurin-Modified MIC Assay
Objective: Determine Minimum Inhibitory Concentration (MIC) while eliminating colorimetric interference from the test compounds.
Standard: Adapted from CLSI M07-A10 (Bacteria) and M27-A3 (Yeast).
Workflow Logic
We utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide), a blue non-fluorescent dye. Metabolically active cells reduce this to Resorufin (pink/fluorescent).[2][3] This shift is unambiguous, even if the thiazole compound stains the broth yellow.
Experimental Design (DOT Diagram)
The following diagram illustrates the plate layout and dilution logic to ensure statistical validity.
Figure 1: Workflow for Resazurin-modified broth microdilution. The colorimetric shift overrides compound-induced background color.
Step-by-Step Protocol
Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
Plate Setup:
Add 100 µL of sterile CAMHB to columns 2–12.
Add 200 µL of Compound Working Solution (from Protocol A) to column 1.
Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.
Inoculation: Add 100 µL of diluted inoculum to wells 1–11.
Incubation: 37°C for 18–24 hours (bacteria) or 48 hours (fungi).
Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for 2–4 hours.
Scoring:
MIC: The lowest concentration remaining Blue (no reduction).[4]
Pink: Indicates viable cells (failure).
Secondary Screen: Time-Kill Kinetics
Objective: Differentiate between bacteriostatic (inhibits growth) and bactericidal (kills) activity. Thiazole hydrazides often exhibit slow-onset bactericidal activity due to cell wall permeation rates.
Protocol
Setup: Prepare tubes with compound at 2× MIC and 4× MIC .
Inoculum: Inoculate with
CFU/mL.
Sampling: Remove aliquots at 0, 4, 8, 12, and 24 hours.
Plating: Serially dilute aliquots in saline and plate onto Agar. Count colonies after 24h.
Objective: Ensure the antimicrobial activity is specific and not due to general membrane disruption.
Assay: MTT Assay on mammalian cells (e.g., HepG2 or Vero lines).
Logic (Selectivity Index)
A potent antimicrobial is useless if it kills the host. We calculate the Selectivity Index (SI) using the formula:
Target: SI > 10 is considered a "hit". SI > 50 is a "lead".
Step-by-Step Protocol
Seeding: Seed Vero cells (
cells/well) in DMEM + 10% FBS. Incubate 24h for attachment.
Treatment: Replace media with compound-containing media (serial dilutions). Incubate 48h.
Solubilization: Aspirate media, add DMSO to dissolve purple formazan crystals.
Measurement: Read Absorbance at 570 nm. Calculate
(concentration killing 50% of cells).
Data Presentation & Reporting
Consolidate screening data into the following structure for clear comparison.
Table 1: Antimicrobial Profile of Thiazole Hydrazide Derivatives
Compound ID
R-Group Subst.
MIC (µg/mL) S. aureus
MIC (µg/mL) E. coli
CC50 (µg/mL) Vero Cells
Selectivity Index (SI)
Activity Type
THZ-01
4-F-Phenyl
4.0
>64
128
32.0
Static
THZ-02
2,4-Di-Cl
0.5
8.0
64
128.0
Cidal
Ref (Cipro)
-
0.25
0.01
>200
>800
Cidal
Evaluation Flowchart
Use this logic to determine if a compound progresses to in vivo studies.
Figure 2: Decision matrix for advancing thiazole hydrazide candidates.
References
CLSI. (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6] Clinical and Laboratory Standards Institute.[6][7][8] [Link]
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays.[9] Journal of Immunological Methods, 65(1-2), 55-63. [Link]
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.[10] Molecules, 20(1), 1357-1376. [Link]
antioxidant activity assay for 2-amino-5-methylthiazole derivatives
A Comprehensive Guide to Evaluating the Antioxidant Activity of 2-Amino-5-Methylthiazole Derivatives Abstract Derivatives of the 2-amino-5-methylthiazole scaffold represent a class of heterocyclic compounds with signific...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to Evaluating the Antioxidant Activity of 2-Amino-5-Methylthiazole Derivatives
Abstract
Derivatives of the 2-amino-5-methylthiazole scaffold represent a class of heterocyclic compounds with significant potential in drug discovery, owing to their diverse pharmacological activities.[1][2] A key aspect of their therapeutic promise lies in their potential to counteract oxidative stress, a pathological process implicated in numerous diseases including cancer, neurodegenerative disorders, and cardiovascular disease.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the antioxidant activity of novel 2-amino-5-methylthiazole derivatives. We present detailed protocols for a panel of widely accepted assays—DPPH, ABTS, and FRAP—each probing different facets of antioxidant action. Furthermore, we include a protocol for the Cellular Antioxidant Activity (CAA) assay to provide a more biologically relevant assessment that accounts for cellular uptake and metabolism. This multi-assay approach ensures a thorough and reliable characterization of a compound's antioxidant profile.
Strategic Overview: Selecting the Appropriate Antioxidant Assays
An antioxidant can neutralize harmful free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] No single assay can fully capture the complexity of antioxidant action. Therefore, a panel of assays is essential for a comprehensive evaluation.
DPPH & ABTS Assays (HAT/SET): These are radical scavenging assays. They measure a compound's ability to quench stable free radicals. They are excellent for initial high-throughput screening due to their simplicity and reproducibility.[6]
FRAP Assay (SET): This assay exclusively measures the electron-donating, or reducing, capacity of a compound.[7] A high FRAP value indicates a potent reducing agent.
CAA Assay (Cell-Based): This assay moves beyond simple chemical reactions to assess antioxidant efficacy within a living cell. It provides crucial insights into a compound's bioavailability, cellular uptake, and ability to protect against intracellular oxidative stress, making it a superior model for predicting in-vivo potential.[8][9]
This guide will detail the protocols for these four assays, providing a layered strategy for characterizing your 2-amino-5-methylthiazole derivatives, from initial chemical reactivity to biological efficacy.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and convenient method widely used for initial antioxidant screening.[10]
Principle of the Assay
The DPPH radical is a stable, nitrogen-centered free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[6][11] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it becomes a stable, non-radical molecule (DPPH-H).[10] This neutralization of the radical is accompanied by a stoichiometric loss of absorbance, causing the solution's color to change from violet to a pale yellow.[12] The degree of this color change is directly proportional to the radical-scavenging activity of the compound.
Visualizing the DPPH Reaction and Workflow
Caption: DPPH radical is reduced by an antioxidant.
Caption: Workflow for the 96-well plate DPPH assay.
Detailed Protocol
A. Reagent Preparation:
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and protected from light by storing in an amber bottle or a foil-wrapped flask.
Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each 2-amino-5-methylthiazole derivative in methanol or DMSO.
Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant like Trolox or Ascorbic Acid in methanol. From this, create a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).
Blank: Methanol or the solvent used for dissolving the samples.
B. Assay Procedure (96-Well Plate Format):
Pipette 100 µL of the 0.2 mM DPPH solution into each well of a 96-well microplate.
Add 100 µL of each standard dilution, sample dilution, or blank to the appropriate wells.
Control Wells: Add 100 µL of DPPH solution and 100 µL of methanol (this is your A_control).
Blank Wells: Add 100 µL of methanol and 100 µL of methanol (this is to zero the plate reader).
Mix gently by pipetting and incubate the plate in the dark at room temperature for 30 minutes.
Scientist's Note: Incubation in the dark is critical because DPPH is light-sensitive and can degrade, leading to inaccurate results.[13]
Measure the absorbance of each well at 517 nm using a microplate reader.[5]
C. Data Analysis:
Calculate the percentage of DPPH radical scavenging activity for each sample using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the control well and A_sample is the absorbance of the test sample well.
Plot the % Inhibition against the concentration of the standards and test compounds.
Determine the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.[12]
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is another widely used method that measures the ability of compounds to scavenge the ABTS radical cation (ABTS•+). It is advantageous as it can be used for both hydrophilic and lipophilic compounds.[14]
Principle of the Assay
ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate.[15] The resulting ABTS•+ solution is a distinctive blue-green color and has a maximal absorbance at approximately 734 nm.[15] When an antioxidant is added, it reduces the ABTS•+, causing a dose-dependent loss of color.[16] The extent of this decolorization is measured spectrophotometrically and reflects the sample's total antioxidant capacity.
Visualizing the ABTS Reaction and Workflow
Caption: ABTS radical cation is reduced to its colorless form.
Caption: Workflow for the ABTS antioxidant assay.
Detailed Protocol
A. Reagent Preparation:
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[15]
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
ABTS•+ Radical Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (e.g., 5 mL of each). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step is crucial for the complete formation of the radical cation.[15]
ABTS•+ Working Solution: Before the assay, dilute the radical stock solution with ethanol (or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm. This working solution should be prepared fresh daily.
Standard: Prepare a Trolox standard curve (e.g., 200, 150, 100, 50, 25, 12.5 µM) in the appropriate solvent.
B. Assay Procedure (96-Well Plate Format):
Pipette 180 µL of the ABTS•+ working solution into each well.
Add 20 µL of the Trolox standard dilutions, test compound dilutions, or blank to the appropriate wells.
Mix and incubate at room temperature for 6 minutes.
Measure the absorbance at 734 nm.
C. Data Analysis:
Calculate the percentage of inhibition as described for the DPPH assay.
Plot the % inhibition against the concentration of the Trolox standard to generate a standard curve.
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated by dividing the slope of the dose-response curve for the sample by the slope of the dose-response curve for Trolox.
The FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce iron (III) to iron (II).[17]
Principle of the Assay
This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue-colored ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[18][19] The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants present in the sample.[20]
Visualizing the FRAP Reaction and Workflow
Caption: Ferric (Fe³⁺) iron is reduced to ferrous (Fe²⁺) iron.
Caption: Workflow for the FRAP assay.
Detailed Protocol
A. Reagent Preparation:
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and make up the volume to 1 L with water.
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tri(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[18] Warm this solution to 37°C before use.
Scientist's Note: The acidic pH of 3.6 is critical for the assay chemistry, as it maintains iron solubility and facilitates the reduction reaction.[18]
Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 1000, 750, 500, 250, 125 µM) in water.
B. Assay Procedure (96-Well Plate Format):
Pipette 180 µL of the pre-warmed FRAP working reagent into each well.
Add 20 µL of the FeSO₄ standard dilutions, test compound dilutions, or blank to the appropriate wells.
Incubate the plate at 37°C for 30 minutes.
Measure the absorbance at 593 nm.
C. Data Analysis:
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
Use the standard curve to determine the Fe²⁺ equivalent concentration for each test sample.
The FRAP value is typically expressed as µM of Fe²⁺ equivalents per mg or µM of the test compound.
The Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically meaningful measure of antioxidant activity by quantifying efficacy within a cellular environment.[21]
Principle of the Assay
The CAA assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate groups, trapping the non-fluorescent DCFH molecule.[8] Subsequently, a free radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is added, which generates peroxyl radicals. These radicals oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[21] If an antioxidant compound has been taken up by the cells, it will scavenge the radicals, preventing the oxidation of DCFH and thereby reducing the fluorescence signal.[22]
Visualizing the CAA Workflow
Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol
A. Materials and Reagents:
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
Culture Medium: Appropriate cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics.
DCFH-DA Probe Solution: Prepare a stock in DMSO and dilute to a final working concentration (e.g., 50 µM) in treatment medium just before use.
Radical Initiator: AAPH solution (e.g., 600 µM) in Hanks' Balanced Salt Solution (HBSS).
Standard: Quercetin, prepared as a stock in DMSO and diluted to create a standard curve.
B. Assay Procedure:
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to form a confluent monolayer.[8]
Cell Treatment: Remove the growth medium. Wash the cells once with PBS.
Add 100 µL of treatment medium containing the test compounds (or Quercetin standards) at various concentrations, along with the DCFH-DA probe.
Incubate the plate at 37°C for 1 hour to allow for compound uptake and probe de-esterification.
Induction of Oxidative Stress: Remove the treatment medium and wash the cells gently with 100 µL of warm PBS.
Add 100 µL of the AAPH solution to all wells.
Fluorescence Measurement: Immediately place the plate into a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[8]
C. Data Analysis:
Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each well.
Calculate the percentage of antioxidant activity for each concentration using the formula:
% Antioxidant Activity = 1 - (AUC_sample / AUC_control) * 100
Plot the % activity against concentration to determine the IC50 value .
Results are often expressed in CAA units , where one CAA unit is equivalent to the activity of 1 µmol of Quercetin.
Data Summary and Interpretation
A comprehensive antioxidant profile is best presented in a summary table. This allows for direct comparison of a compound's performance across different mechanistic assays.
Table 1: Hypothetical Antioxidant Activity Data for 2-Amino-5-Methylthiazole Derivatives
Compound
DPPH IC50 (µM)
ABTS TEAC (Trolox Eq.)
FRAP Value (µM Fe²⁺ Eq.)
CAA IC50 (µM)
Derivative A
15.2
2.1
1850
25.8
Derivative B
85.6
0.8
950
> 100
Derivative C
22.5
1.9
1920
88.1
Trolox (Std)
18.1
1.0
1500
30.5
Interpretation Insights:
Derivative A: Shows strong activity across all assays. The low DPPH IC50 and high TEAC value indicate excellent radical scavenging. The high FRAP value shows strong reducing power. Critically, the low CAA IC50 suggests the compound is cell-permeable and effective in a biological context. This is a promising lead.
Derivative B: Exhibits weak activity in all chemical assays and very poor activity in the cellular assay. This suggests the compound has intrinsically low antioxidant potential.
Derivative C: Demonstrates good chemical antioxidant activity (DPPH, ABTS, FRAP) but performs poorly in the CAA assay. This common scenario suggests that while the compound is a potent antioxidant chemically, it may have poor cellular uptake, is rapidly metabolized to an inactive form, or is effluxed from the cell.
Conclusion
The evaluation of antioxidant activity is a critical step in the characterization of novel 2-amino-5-methylthiazole derivatives for therapeutic applications. By employing a strategic panel of assays—beginning with high-throughput chemical screens like DPPH, ABTS, and FRAP, and progressing to the more biologically relevant CAA assay—researchers can build a comprehensive and nuanced understanding of a compound's potential. This multi-faceted approach, combining measures of radical scavenging, reducing power, and cellular efficacy, is indispensable for identifying and advancing the most promising candidates in the drug discovery pipeline.
Yildiz, O., et al. (2023, July 26). DPPH Radical Scavenging Assay. MDPI. [Online]. Available: [Link]
Boovaraha, J., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry. [Online]. Available: [Link]
Boovaraha, J., et al. (2013, August 19). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed. [Online]. Available: [Link]
RSC Advances. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Online]. Available: [Link]
Houacine, L. M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Online]. Available: [Link]
Ultimate Treat. (2024, December 20). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Online]. Available: [Link]
International Journal of Science and Technology. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. [Online]. Available: [Link]
MDPI. (2025, April 24). Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants. [Online]. Available: [Link]
ResearchGate. (n.d.). Mechanism of DPPH scavenging. [Online]. Available: [Link]
Oreate AI. (2026, February 3). Unraveling Antioxidant Power: The DPPH Radical Scavenging Assay Explained. [Online]. Available: [Link]
ResearchGate. (n.d.). The mechanism of ferric reducing antioxidant power (FRAP) reaction. [Online]. Available: [Link]
Sharma, O. P., & Bhat, T. K. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Online]. Available: [Link]
ResearchGate. (2025, August 6). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Online]. Available: [Link]
Bentham Science Publishers. (2021, January 1). Green Synthesis of Thiazole Derivatives using Multi-component Reaction.... [Online]. Available: [Link]
Ilyasov, I. R., et al. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. [Online]. Available: [Link]
Henry, E., et al. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. [Online]. Available: [Link]
MDPI. (2023, December 8). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Online]. Available: [Link]
Sadowska-Bartosz, I., & Bartosz, G. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. [Online]. Available: [Link]
Technical Support Center: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide. This document is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance for improving reaction yields and overcoming common experimental hurdles. The information herein is synthesized from established chemical literature and practical laboratory experience to ensure scientific integrity and reliability.
Overall Synthesis Pathway
The synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide is typically achieved via a two-step process. The first step involves the formation of the thiazole ring through the Hantzsch thiazole synthesis to yield an ester intermediate. This intermediate is then converted to the final carbohydrazide product via hydrazinolysis.
Caption: Two-step synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the ethyl 2-amino-5-methylthiazole-4-carboxylate intermediate?
A1: The most prevalent and robust method is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone (or its precursor) with a thioamide. For this specific intermediate, ethyl 2-chloroacetoacetate is reacted with thiourea, typically by refluxing in ethanol.[2] Some procedures also utilize a "one-pot" method starting from ethyl acetoacetate and a halogenating agent like N-bromosuccinimide (NBS), which generates the α-halo intermediate in situ before the addition of thiourea.[3][4] This one-pot approach can simplify the process by avoiding the isolation of the often unstable α-haloketone.[3][4]
Q2: What are the critical parameters that control the yield and purity of the hydrazinolysis step?
A2: The conversion of the ester to the hydrazide is an equilibrium-driven nucleophilic acyl substitution. To maximize yield, several parameters are critical:
Molar Ratio of Hydrazine: A significant excess of hydrazine hydrate (typically 5-10 molar equivalents) is recommended to drive the reaction to completion and minimize unreacted starting ester.[5]
Temperature and Reaction Time: The reaction is almost always performed at reflux temperature in a solvent like ethanol to ensure a sufficient reaction rate.[6] Reaction times can vary, often ranging from 6 to 8 hours, and should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.[5][6]
Solvent: Anhydrous ethanol is the most commonly used solvent as it effectively dissolves the starting ester and is compatible with the reaction conditions.[5][6]
Q3: How can I effectively monitor the progress of both reaction steps?
A3: Thin Layer Chromatography (TLC) is the most effective tool for monitoring these reactions.
For Step 1 (Thiazole Synthesis): Use a solvent system like ethyl acetate/petroleum ether (e.g., 1:3 or 1:2 v/v) to track the consumption of the starting materials and the formation of the more polar aminothiazole ester product.[7]
For Step 2 (Hydrazinolysis): The hydrazide product is significantly more polar than the ester. A more polar solvent system, such as 10% methanol in dichloromethane, may be required. The disappearance of the ester spot is the primary indicator of reaction completion.
Q4: What are the primary safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All work must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; butyl or Viton rubber is preferred), a lab coat, and safety goggles. Avoid inhalation of vapors and direct skin contact. Have a spill kit and appropriate quench solutions (e.g., a dilute solution of sodium hypochlorite) readily available.
Troubleshooting Guide: Common Issues and Solutions
Q5: My reaction yield for the thiazole intermediate is consistently low (<60%). What are the likely causes and how can I fix this?
A5: Low yields in the Hantzsch synthesis are common and can stem from several factors.
Probable Cause 1: Impurity of Starting Materials. Ethyl 2-chloroacetoacetate is susceptible to hydrolysis and degradation. Thiourea can also contain impurities.
Solution: Use freshly opened or purified reagents. Ethyl 2-chloroacetoacetate can be distilled under reduced pressure if its purity is suspect. Ensure the thiourea is of high purity.
Probable Cause 2: Inefficient Reaction Conditions. Sub-optimal temperature or reaction time can lead to incomplete conversion.
Solution: Ensure the reaction mixture reaches and maintains a steady reflux. Monitor the reaction by TLC and continue reflux until the limiting reagent is consumed, which may take several hours.[2] A Chinese patent suggests heating to 60-70°C for 5-5.5 hours after the addition of the chloro-ester.[2]
Probable Cause 3: Side Reactions. The α-haloketone can undergo self-condensation or other side reactions if conditions are not controlled.
Solution: Consider a one-pot synthesis where the α-haloketone is generated in situ and consumed immediately.[4] Adding a mild, non-nucleophilic base like sodium carbonate can sometimes neutralize acidic byproducts (like HCl) that may catalyze degradation, though this is not always required.[2][8]
Q6: The crude thiazole ester product is a dark oil or a discolored solid that is difficult to purify. What should I do?
A6: Discoloration often points to polymerization or degradation byproducts.
Solution 1: Purification by Recrystallization. This is the most effective method for removing colored impurities. Common solvent systems include ethanol, ethanol/water, or toluene.[9] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Solution 2: Activated Charcoal Treatment. If the product remains colored after initial recrystallization, dissolve it again in a hot solvent, add a small amount (1-2% by weight) of activated charcoal, and boil for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal, then allow the filtrate to cool and crystallize.[9]
Solution 3: Acid-Base Extraction. As an amine, the product can be dissolved in an acidic aqueous solution (e.g., dilute HCl), washed with an organic solvent like ether to remove non-basic impurities, and then re-precipitated by neutralizing the aqueous layer with a base (e.g., NaOH or ammonia).[3][9] The solid can then be filtered and recrystallized.
Q7: The hydrazinolysis reaction is very slow or does not go to completion, even after prolonged reflux.
A7: This is a classic issue of incomplete conversion, often related to reaction equilibrium or reagent quality.
Probable Cause 1: Insufficient Hydrazine Hydrate. The reaction is reversible, and an insufficient excess of the hydrazine nucleophile will result in a persistent equilibrium with the starting ester.
Solution: Increase the molar excess of hydrazine hydrate to 10 equivalents or more relative to the ester. This large excess shifts the equilibrium towards the product side.[5]
Probable Cause 2: Water Content. While hydrazine hydrate contains water, using wet ethanol as a solvent can further hinder the reaction.
Solution: Use absolute or anhydrous ethanol to minimize excess water in the reaction mixture.[5][6]
Probable Cause 3: Deactivated Ester. While unlikely for this substrate, sterically hindered or electronically deactivated esters can react slowly.
Solution: If increasing the excess of hydrazine and ensuring anhydrous conditions do not work, consider extending the reflux time to 12-24 hours, continuing to monitor by TLC.
Q8: Upon cooling the reaction mixture, my hydrazide product precipitates as an oil or a gummy solid instead of a filterable crystal.
A8: Oily products are often a sign of impurities that inhibit crystallization or a supersaturated solution.
Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a seed crystal from a previous successful batch.
Solution 2: Solvent Trituration. If the product oils out, decant the solvent. Add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or ethyl acetate). Vigorously stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.
Solution 3: Re-dissolve and Precipitate. If trituration fails, remove the solvent under reduced pressure. Dissolve the resulting residue in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like water or hexane) until the solution becomes turbid. Allow it to cool slowly to promote crystallization.[5]
Caption: Troubleshooting flowchart for diagnosing low product yield.
Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 2-Amino-5-methylthiazole-4-carboxylate
This protocol is adapted from procedures described in the literature.[2]
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL).
Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol) to the suspension.
Reaction: Heat the reaction mixture to a steady reflux (approx. 78-80°C) and maintain for 5-6 hours. Monitor the reaction's progress by TLC (30% ethyl acetate in hexanes).
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water while stirring.
Neutralization & Precipitation: Adjust the pH to ~8-9 with a 2M NaOH solution or concentrated ammonia water.[3] A precipitate will form.
Isolation: Stir the suspension for 30 minutes in an ice bath, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.
Drying: Dry the solid product under vacuum to a constant weight. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of 2-Amino-5-methylthiazole-4-carbohydrazide
This protocol is based on a general and effective method for hydrazinolysis.[5][6]
Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve ethyl 2-amino-5-methylthiazole-4-carboxylate (18.6 g, 0.1 mol) in absolute ethanol (150 mL).
Reagent Addition: Carefully add hydrazine hydrate (80-98%, ~25 mL, ~0.5 mol, 5 equivalents) to the solution. Caution: Exothermic reaction may occur.
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor by TLC until the starting ester is no longer visible.
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour. The product will precipitate as a white or off-white solid.
Filtration: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove excess hydrazine hydrate.
Drying: Dry the purified product under vacuum.
Data Summary: Reaction Condition Comparison
The following table summarizes typical conditions and reported yields from various sources.
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. [Link][6][10]
CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents. [3][4]
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. [Link][7]
Thiazole Carbohydrazide Intermediates: A Technical Support Guide to Purification
This document serves as a comprehensive technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of thiazole carbohydrazide intermediates. The...
Author: BenchChem Technical Support Team. Date: February 2026
This document serves as a comprehensive technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of thiazole carbohydrazide intermediates. The following guide provides not only procedural steps but also the underlying scientific principles to empower you in troubleshooting and optimizing your purification workflows.
Core Principles of Purification for Thiazole Carbohydrazides
The successful isolation of pure thiazole carbohydrazide intermediates hinges on understanding the physicochemical properties of the target molecule and potential impurities. The primary purification techniques employed are recrystallization and column chromatography, each with its own set of advantages and challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying thiazole carbohydrazide intermediates?
The two most effective and commonly used methods are recrystallization and column chromatography.
Recrystallization: This is the preferred method for crystalline solids as it is highly efficient at removing minor impurities and is readily scalable. Ethanol is a frequently cited solvent for the recrystallization of thiazole carbohydrazide derivatives.[1]
Column Chromatography: This is a versatile technique for separating compounds based on polarity differences. It is especially useful for non-crystalline (oily) products or complex mixtures of byproducts.[2]
Q2: My product is an oil and will not crystallize. What are my purification options?
For non-crystalline products, column chromatography is the most suitable purification method.[2] If column chromatography proves difficult, consider these alternatives:
Trituration: Stirring the oil with a non-polar solvent, such as cold n-hexane or pentane, can sometimes induce crystallization.[3]
Salt Formation: If your molecule contains a basic nitrogen atom, you can attempt to form a salt (e.g., a hydrochloride salt) which is often a crystalline solid that can be purified by recrystallization. The pure free base can then be regenerated.
Q3: My post-synthesis TLC shows multiple spots. What are the likely impurities?
The impurities present in your crude product are typically related to the synthetic route employed. Common impurities include:
Unreacted Starting Materials: This can include the parent thiazole ester and hydrazine hydrate.
Synthesis Byproducts: For example, the Hantzsch thiazole synthesis can produce byproducts from the self-condensation of the α-haloketone starting material.[4]
Degradation Products: The thiazole ring can be susceptible to degradation under harsh reaction conditions (e.g., strong acid/base, high temperatures).
Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help in optimizing reaction times and minimizing the formation of such impurities.[5]
Q4: How do I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your thiazole carbohydrazide intermediate:
Thin Layer Chromatography (TLC): A single spot observed in multiple eluent systems is a strong indication of purity.
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of peaks attributable to impurities is a key indicator of purity.[1]
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[1]
Elemental Analysis: The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be within ±0.4% of the calculated theoretical values.[1]
Troubleshooting and Optimization Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful purification technique that can yield high-purity crystalline material. However, success is dependent on the proper choice of solvent and technique.
Problem: The compound is insoluble in the hot solvent.
Scientific Rationale: The solvent's polarity is too low to effectively dissolve the compound, even at elevated temperatures.
Troubleshooting Steps:
Select a More Polar Solvent: If ethanol is ineffective, consider a more polar solvent like methanol or a mixture of ethanol and water.
Employ a Binary Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly. A commonly used system for hydrazones is ethyl acetate/hexane.[3]
Problem: The compound "oils out" instead of crystallizing.
Scientific Rationale: The solution is highly supersaturated, causing the compound to precipitate as a liquid phase rather than forming a crystal lattice.
Troubleshooting Steps:
Decrease the Rate of Cooling: Allow the solution to cool more gradually by insulating the flask or placing it in a warm water bath that is allowed to cool to ambient temperature.
Use a More Dilute Solution: Increase the volume of the recrystallization solvent.
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface to create nucleation sites.
Seed the Solution: Introduce a small crystal of the pure compound into the cooled solution to initiate crystallization.
Problem: No crystals form upon cooling.
Scientific Rationale: The solution is not sufficiently saturated, or there is a high energy barrier to nucleation.
Troubleshooting Steps:
Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the concentration of the compound and then allow it to cool again.
Induce Nucleation: Utilize the scratching or seeding techniques described above.
Reduce the Temperature: Place the flask in a refrigerator or an ice bath to further decrease the solubility of the compound.
Dissolution: Place the crude product in a suitable flask and add a minimal amount of absolute ethanol.
Heating: Gently heat the mixture on a water bath until the solid is completely dissolved.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. A yellow precipitate should form.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small volume of cold water.
Drying: Dry the purified product under vacuum.
Caption: A workflow diagram for troubleshooting common issues in recrystallization.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with differing polarities.[6]
Problem: The compound remains at the origin on the TLC plate.
Scientific Rationale: The mobile phase (eluent) is not polar enough to displace the compound from the polar stationary phase (e.g., silica gel).
Troubleshooting Steps:
Increase Eluent Polarity: Systematically increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For very polar compounds, adding a small amount of methanol may be necessary.
Problem: All compounds travel with the solvent front on the TLC plate.
Scientific Rationale: The eluent is excessively polar, preventing any significant interaction between the compounds and the stationary phase.
Troubleshooting Steps:
Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your eluent mixture.
Problem: The compound streaks on the TLC plate or during column elution.
Scientific Rationale: Streaking can be caused by several factors, including overloading the stationary phase, the acidic or basic nature of the compound, or poor solubility in the eluent. Hydrazones, in particular, can be prone to streaking on silica gel.[3]
Troubleshooting Steps:
Reduce the Amount of Sample: Use a more dilute solution of your crude product.
Add a Modifier to the Eluent: For basic compounds, adding a small amount (e.g., 1%) of a base such as triethylamine to the eluent can significantly improve peak shape.[3] For acidic compounds, a small amount of acetic acid can be beneficial.
Change the Stationary Phase: If streaking is persistent on silica gel, consider using an alternative stationary phase like alumina or a reverse-phase (e.g., C18) silica gel.
Eluent Selection: Use TLC to determine the optimal solvent system. The ideal eluent will provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
Column Packing:
Dry Packing: Fill the column with dry silica gel and tap gently to ensure uniform packing. Add the eluent and allow it to percolate through the column until the silica bed is fully saturated.
Slurry Packing: Create a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, then drain the excess solvent to the level of the silica bed.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal volume of the eluent and carefully apply it to the top of the silica gel bed.
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation. Carefully add the resulting dry powder to the top of the packed column.
Elution: Add the eluent to the column and begin collecting fractions. Gentle pressure can be applied to increase the flow rate.
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
solubility issues of 2-Amino-5-methylthiazole-4-carbohydrazide in ethanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] Compound: 2-Amino-5-methylthiazole-4-carbohydrazide Primary Challenge: High Crystal Lattice Energy vs. Solvation Enthalpy.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Compound: 2-Amino-5-methylthiazole-4-carbohydrazide
Primary Challenge: High Crystal Lattice Energy vs. Solvation Enthalpy.
As a Senior Application Scientist, I often see researchers struggle with this compound's "stubborn" solubility profile. The issue is not impurity; it is thermodynamics. The molecule features two potent hydrogen-bond donors/acceptors: the 2-amino group and the 4-carbohydrazide moiety . These create an intermolecular "brick wall" (high lattice energy) that standard polar solvents like ethanol cannot break at room temperature (25°C).
Effective manipulation of this compound requires shifting from Thermodynamic Solubility (equilibrium at RT) to Kinetic Dissolution (using heat to disrupt the lattice).
Solubility Profile & Solvent Compatibility[4]
The following data summarizes the behavior of 2-Amino-5-methylthiazole-4-carbohydrazide across common laboratory solvents.
Solvent
Temperature
Solubility Status
Application Note
Ethanol (Abs.)
25°C
Insoluble / Suspension
Starting material remains solid.
Ethanol (Abs.)
78°C (Reflux)
Soluble
Recommended for reaction & recrystallization.
Water
25°C
Insoluble
Poor solvation of the thiazole ring.
DMSO / DMF
25°C
High Solubility
Use for NMR or stock solutions only. Hard to remove.
User Question: "I am trying to dissolve the powder in ethanol at room temperature for a reaction, but it remains a cloudy suspension even after 30 minutes of stirring."
Technical Diagnosis:
You are fighting the crystal lattice energy. Ethanol is a polar protic solvent, but at 25°C, it lacks the thermal energy required to disrupt the intermolecular hydrogen bond network established by the hydrazide (-CONHNH2) and amino (-NH2) groups.
Corrective Protocol:
Do not add more solvent. Dilution rarely fixes this specific lattice issue.
Apply Heat: Raise the temperature to reflux (approx. 78°C). The compound should dissolve completely within 5–10 minutes of reflux.
Reaction Design: If your reaction partners are sensitive to heat, dissolve the thiazole hydrazide in a minimum volume of DMSO (0.5 mL per mmol) and add this dropwise to your ethanol reaction mixture.
Scenario B: Precipitation During Reaction
User Question: "During the synthesis of Schiff bases (reacting with an aldehyde), a heavy precipitate forms after 10 minutes. Should I add solvent to redissolve it?"
Technical Diagnosis:Do NOT redissolve. This is a feature, not a bug. The Schiff base product is typically less soluble in ethanol than the starting hydrazide. The precipitation indicates the reaction is proceeding and driving the equilibrium forward (Le Chatelier’s principle).
Corrective Protocol:
Continue stirring the suspension for the prescribed time.
Isolation: Cool the mixture to 0–5°C to maximize precipitation.
Filtration: Filter the solid directly. This "precipitation purification" often yields >90% purity without column chromatography.
Scenario C: NMR Analysis Issues
User Question: "I cannot get a clear NMR spectrum in CDCl3 or CD3OD."
Technical Diagnosis:
Chloroform is too non-polar. Methanol-d4 often works, but exchangeable protons (NH, NH2) may disappear or broaden significantly, complicating structural assignment.
Corrective Protocol:
Use DMSO-d6 . It breaks the hydrogen bond aggregates effectively, providing sharp signals for both the aromatic protons and the labile N-H protons.
Visual Workflows (Graphviz)
Diagram 1: Solubility Decision Matrix
This logic tree guides you through selecting the correct solvent system based on your experimental goal.
Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).
Standardized Protocols
Protocol A: Recrystallization (Purification)
Use this when the starting material is impure or slightly colored.
Preparation: Place crude 2-amino-5-methylthiazole-4-carbohydrazide in a round-bottom flask.
Solvent Addition: Add Absolute Ethanol (approx. 15 mL per gram of solid).
Heating: Heat the mixture to reflux (78°C) with stirring.
Assessment:
If solid remains: Add ethanol in 2 mL increments until clear.
If solution is dark: Add activated charcoal, reflux for 2 mins, and filter hot through Celite.
Crystallization: Remove heat. Let the flask cool to room temperature undisturbed, then place in an ice bath (0–4°C) for 1 hour.
Collection: Filter the white/pale-yellow crystals and wash with 5 mL of cold ethanol.
Protocol B: Schiff Base Condensation (Synthesis)
Use this for reacting the hydrazide with aldehydes.
Dissolution: Suspend 1.0 eq of 2-amino-5-methylthiazole-4-carbohydrazide in Ethanol.
Activation: Add 3–5 drops of Glacial Acetic Acid .
Why? The acid catalyzes the imine formation and slightly improves the solubility of the hydrazide via protonation.
Addition: Add 1.0–1.1 eq of the aldehyde.
Reflux: Heat to reflux.[2][1][3] The mixture often clears briefly as intermediates form, then becomes cloudy as the product precipitates.
Workup: Cool to RT. Filter the precipitate.[3][4][5] Recrystallize from Ethanol/DMF if necessary.
Diagram 2: Recrystallization Workflow
Caption: Step-by-step logic for the purification of the hydrazide via thermal recrystallization.
References
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives.
Source: PubMed Central (PMC).
Context: Describes the reflux of ethyl ester with hydrazine hydrate in ethanol and subsequent recrystallization from ethanol.
Thiazole Based Carbohydrazide Derivatives as α-Amylase Inhibitor.
Source: Semantic Scholar / Bioorganic Chemistry.
Context: Confirms the use of ethanol with catalytic acetic acid for Schiff base formation and the precipitation of the product.
Synthesis and Reactions of Some Thiazole Derivatives.
Source: Academia Arabia.
Context: Details the solubility profile and the necessity of reflux conditions for hydrazide synthesis.
optimizing reflux time for ethyl ester reaction with hydrazine hydrate
Technical Support Center: Optimizing Hydrazinolysis of Ethyl Esters This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Hydrazinolysis of Ethyl Esters
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the synthesis of acyl hydrazides from ethyl esters and hydrazine hydrate. The content is structured to explain the underlying chemical principles, enabling you to optimize reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the conversion of an ethyl ester to an acyl hydrazide with hydrazine hydrate?
A1: The reaction is a classic nucleophilic acyl substitution. Hydrazine (H₂N-NH₂), being a potent nucleophile due to the alpha effect, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group. A final proton transfer yields the stable acyl hydrazide product and ethanol.
dot
Troubleshooting
Technical Support Center: Recrystallization of 2-Amino-5-methylthiazole-4-carbohydrazide
Executive Summary & Compound Profile Compound: 2-Amino-5-methylthiazole-4-carbohydrazide Chemical Class: Aminothiazole / Hydrazide derivative Physicochemical Profile: This molecule possesses a highly polar character due...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Compound: 2-Amino-5-methylthiazole-4-carbohydrazide
Chemical Class: Aminothiazole / Hydrazide derivative
Physicochemical Profile:
This molecule possesses a highly polar character due to the presence of three distinct hydrogen-bonding motifs: the 2-amino group, the thiazole ring nitrogen, and the terminal carbohydrazide moiety (
). Consequently, it exhibits poor solubility in non-polar solvents (e.g., hexane, diethyl ether) and moderate-to-high solubility in polar aprotic solvents (DMSO, DMF).
Purification Strategy:
The primary challenge in recrystallizing this compound is balancing the solubility of the polar hydrazide tail with the aromatic thiazole core. The "Gold Standard" approach utilizes a polar protic solvent system (typically Ethanol or Methanol) to leverage the temperature-dependent solubility gradient.
Solvent Selection Guide (Q&A)
Q1: What is the primary solvent system recommended for high-purity recrystallization?
A:Ethanol (95%) or Ethanol/Water mixtures.
The Logic: The carbohydrazide group forms strong intermolecular hydrogen bonds. Ethanol provides sufficient polarity to dissolve the compound at reflux (
) but is not polar enough to retain the compound at room temperature or , forcing precipitation.
Protocol: Start with absolute ethanol. If the compound does not dissolve completely at reflux, add water dropwise (up to 10-15% v/v) until a clear solution is obtained.
Q2: My compound is not dissolving in boiling Ethanol. What is the alternative?
A:Methanol or DMF/Water precipitation.
Methanol: Being more polar than ethanol, methanol often dissolves stubborn thiazole hydrazides more effectively. However, recovery yields may be lower due to higher solubility in the cold mother liquor.
DMF/Water (Precipitation Method): Dissolve the crude solid in a minimum volume of Dimethylformamide (DMF) at room temperature or slight warming. Filter any insoluble particulates.[1] Then, slowly add water (anti-solvent) until turbidity persists, and cool. Note: This often yields an amorphous powder rather than defined crystals.
Q3: Can I use Acetone or Ethyl Acetate?
A:Generally, No.
Reasoning: Hydrazides typically have very poor solubility in Ethyl Acetate, even at reflux. Acetone poses a chemical risk: primary hydrazides (
) can react with ketones (Acetone) to form hydrazones (Schiff bases), effectively destroying your product during the purification attempt.
Troubleshooting & Optimization
Q4: The product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
A: This is a thermodynamic issue caused by impurities depressing the melting point below the solvent's boiling point, or cooling too rapidly.
The Fix:
Re-dissolve the oil in the boiling solvent.
Add slightly more solvent (dilute by 10-15%) to prevent saturation at higher temperatures.
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a rod to create nucleation sites.[1]
Insulate the flask: Wrap the flask in a towel to ensure it cools to room temperature over 2–3 hours. Do not plunge directly into ice.
Q5: The crystals are colored (yellow/brown) but should be white/off-white. How do I fix this?
A: Thiazole amines are prone to air oxidation, leading to colored diazo or polymerized impurities.
The Fix: Perform a hot filtration with Activated Charcoal .[1]
Objective: Purify 1.0 g of crude 2-Amino-5-methylthiazole-4-carbohydrazide.
Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask with a magnetic stir bar.
Solvent Addition: Add 10 mL of Absolute Ethanol .
Heating: Heat the mixture to reflux (
) on a hot plate/oil bath.
Observation: If the solid does not dissolve after 5 minutes of reflux, proceed to Step 4. If it dissolves, skip to Step 5.
Titration (If needed): While refluxing, add Distilled Water dropwise through the condenser. Wait 30 seconds between drops. Stop immediately when the solution becomes clear.
Limit: Do not exceed a 50:50 Ethanol:Water ratio. If it still doesn't dissolve, switch to Methanol.
Hot Filtration (Optional): If insoluble black specks remain, filter the hot solution rapidly through a pre-warmed glass funnel.
Crystallization: Remove from heat. Cap the flask loosely. Let it stand at room temperature for 2 hours.
Note: Do not disturb the flask. Vibration can cause rapid, small crystal formation (lower purity).
Final Cooling: Once at room temperature, place the flask in an ice bath (
) for 30 minutes to maximize yield.
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with 2–3 mL of ice-cold Ethanol .
Drying: Dry in a vacuum oven at
for 4 hours.
Decision Logic Visualization
The following diagram outlines the logical decision tree for selecting the purification method based on observed solubility and impurity profile.
Caption: Decision tree for solvent selection and troubleshooting "oiling out" during the recrystallization of thiazole carbohydrazides.
References
National Center for Biotechnology Information (NCBI). (2023). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
Citation Context: Confirms the use of ethanol for recrystallizing 2-amino-5-methylthiazole acetohydrazide derivatives.
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some new 5-substituted of 2-aminothiazoles.
Citation Context: Validates the use of DMF/Water systems for less soluble bis-thiazole derivatives.
BenchChem. (2025).[1] Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
Citation Context: Provides general solubility data and purification benchmarks for the 2-amino-5-methylthiazole scaffold.
removing unreacted hydrazine hydrate from thiazole product
Technical Support Center: Thiazole Synthesis Purification Welcome to the technical support guide for researchers engaged in thiazole synthesis. This document provides in-depth troubleshooting and frequently asked questio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiazole Synthesis Purification
Welcome to the technical support guide for researchers engaged in thiazole synthesis. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning a critical, and often challenging, post-synthesis step: the complete removal of unreacted hydrazine hydrate from your final thiazole product. The methodologies and explanations provided herein are grounded in established chemical principles to ensure both the purity of your compound and the safety of your laboratory operations.
Part 1: Critical Safety Precautions for Handling Hydrazine Hydrate
Before addressing purification protocols, it is imperative to acknowledge the significant hazards associated with hydrazine hydrate. It is a combustible liquid that is acutely toxic, corrosive, and a suspected human carcinogen.[1][2] Both acute and chronic exposure must be strictly avoided.
Engineering Controls : Always handle hydrazine hydrate and its reaction mixtures inside a certified chemical fume hood to prevent inhalation of fatal fumes.[1][3]
Personal Protective Equipment (PPE) : Complete protection is mandatory. This includes:
Gloves : Chemical-resistant nitrile or chloroprene gloves.[1][2]
Eye Protection : Splash-proof chemical goggles and a face shield.[1]
Spill & Exposure Protocol : In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[2][4] For any significant spill, evacuate the area and notify your institution's environmental health and safety (EHS) office immediately.[2]
Waste Disposal : Hydrazine-containing waste is hazardous. It must be collected in a clearly labeled, sealed container and disposed of through your institution's official hazardous waste program.[1][3] Never mix hydrazine waste with oxidizing agents or heavy metal impurities.[5]
Part 2: Troubleshooting Guide & Purification Protocols
This section addresses common issues encountered during the purification of thiazole products from reaction mixtures containing excess hydrazine hydrate.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual hydrazine hydrate so critical?
Beyond its inherent toxicity, residual hydrazine hydrate can compromise the integrity and utility of your final thiazole product in several ways:
Downstream Reactivity : As a potent nucleophile and reducing agent, hydrazine can interfere with subsequent reaction steps, leading to unwanted side products and reduced yields.
Compound Stability : Over time, residual hydrazine can potentially degrade the target molecule.
Biological Assays : For drug development professionals, even trace amounts of hydrazine can exhibit significant cytotoxicity, confounding biological assay results and leading to false positives for the activity of the thiazole compound itself.
Analytical Interference : Hydrazine can interfere with certain analytical techniques, complicating the characterization and quantification of the final product.
Q2: What makes hydrazine hydrate difficult to remove from a reaction mixture?
The primary challenges stem from its physical properties:
High Boiling Point : Hydrazine hydrate has a high boiling point (~120 °C), making its removal by simple evaporation under reduced pressure difficult and often incomplete, especially without heating to temperatures that might degrade the desired product.[6]
High Polarity & Water Solubility : Its miscibility with water and polar solvents like ethanol means it will not be removed alongside common volatile organic solvents.[4]
Decision-Making Workflow for Purification Method Selection
The choice of purification method is dictated by the physicochemical properties of your target thiazole derivative. The following diagram provides a logical workflow to guide your selection process.
Technical Support Center: Thiazole-4-Carbohydrazide Isomer Differentiation
Welcome to the technical support center for the analysis of thiazole-based compounds. This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of thiazole-based compounds. This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working with thiazole-4-carbohydrazide and its isomers. Our goal is to equip you with the expertise to confidently distinguish between these closely related structures using Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Frequently Asked Questions (FAQs)
Q1: I have synthesized a thiazole-carbohydrazide, but I'm unsure if I have the 4- or 5-substituted isomer. How can NMR help me?
A1: NMR spectroscopy is a powerful tool for distinguishing between constitutional isomers like thiazole-4-carbohydrazide and thiazole-5-carbohydrazide. The key lies in the distinct electronic environments of the protons and carbons on the thiazole ring, which result in different chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra.
¹H NMR: The protons on the thiazole ring (H2, H4, and H5) have characteristic chemical shifts. The position of the carbohydrazide substituent dramatically influences the chemical shift of the remaining ring protons. For thiazole-4-carbohydrazide, you would expect to see signals for the H2 and H5 protons. For thiazole-5-carbohydrazide, you would observe signals for the H2 and H4 protons. The different electronic effects of the carbohydrazide group and the sulfur and nitrogen atoms will cause these protons to resonate at different frequencies.
¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the thiazole ring (C2, C4, and C5) are highly sensitive to the position of the substituent. By analyzing the ¹³C NMR spectrum, particularly with the aid of a Distortionless Enhancement by Polarization Transfer (DEPT) experiment to identify CH carbons, you can differentiate the isomers.
2D NMR: For unambiguous assignment, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations provide a definitive map of the molecular structure.
Q2: What are the expected ¹H NMR chemical shifts for the ring protons of thiazole-4-carbohydrazide and thiazole-5-carbohydrazide?
A2: While the exact chemical shifts can vary depending on the solvent and concentration, we can predict the general regions based on the electronic properties of the thiazole ring. The proton at the C2 position is typically the most downfield (highest ppm) due to the influence of both the adjacent nitrogen and sulfur atoms.
Isomer
Ring Proton 1
Expected Chemical Shift (ppm)
Ring Proton 2
Expected Chemical Shift (ppm)
Rationale
Thiazole-4-carbohydrazide
H2
~8.8 - 9.2
H5
~8.2 - 8.6
H2 is deshielded by both N and S. H5 is adjacent to S and influenced by the C4-substituent.
Thiazole-5-carbohydrazide
H2
~8.7 - 9.1
H4
~8.0 - 8.4
H2 is deshielded by both N and S. H4 is adjacent to N and influenced by the C5-substituent.
Note: These are estimated values. Always compare your experimental data with literature values for analogous compounds or use computational prediction tools for a more accurate reference.
Q3: My ¹H NMR spectrum shows two singlets in the aromatic region. How do I definitively assign them to a specific isomer?
A3: This is a common and excellent question. When you have two singlets, meaning no proton-proton coupling is observed between the ring protons, you cannot rely on coupling constants for assignment. In this case, long-range 2D NMR experiments are the gold standard.
The recommended workflow is to acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment will show correlations between protons and carbons that are 2 or 3 bonds away.
For Thiazole-4-carbohydrazide: You would expect to see a 3-bond correlation from the H2 proton to the C4 carbon, which is attached to the carbohydrazide group. You would also see a 3-bond correlation from the H5 proton to the C4 carbon. Crucially, the carbonyl carbon of the carbohydrazide group should show a correlation to the H5 proton.
For Thiazole-5-carbohydrazide: You would observe a 3-bond correlation from the H2 proton to the C4 carbon. The H4 proton would show a 2-bond correlation to the C5 carbon (which is substituted) and a 3-bond correlation to the C2 carbon. The carbonyl carbon of the carbohydrazide group should show a correlation to the H4 proton.
The presence or absence of these key HMBC correlations provides irrefutable evidence for the correct isomeric structure.
Part 2: Troubleshooting Guide
This section addresses specific experimental issues and provides step-by-step protocols for resolving them.
Issue 1: Ambiguous ¹H NMR Spectrum and Overlapping Signals
Scenario: The signals for the thiazole ring protons are broad, poorly resolved, or overlapping with other signals in the spectrum, making interpretation difficult.
Troubleshooting Steps:
Optimize Sample Preparation:
Solvent Choice: The choice of NMR solvent can significantly impact chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carbohydrazides as it can solubilize the compound well and the amide/amine protons of the hydrazide group are often visible. If using DMSO-d₆, be aware of the residual water peak around 3.33 ppm. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are other options, but proton exchange with the solvent can be an issue for the hydrazide protons in methanol.
Concentration: Ensure your sample is not too concentrated, as this can lead to line broadening. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.
Purity: Impurities can complicate the spectrum. If possible, purify the sample using an appropriate technique such as recrystallization or column chromatography before NMR analysis.
Adjust NMR Acquisition Parameters:
Increase Number of Scans: For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.
Optimize Shimming: Poor shimming will result in broad peaks. Ensure the instrument is properly shimmed before acquiring data.
Temperature Variation: In some cases, acquiring the spectrum at a different temperature can improve resolution by altering conformational exchange rates or solubility.
Utilize 2D NMR:
If signals are overlapping, a 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if the coupling is not resolved in the 1D spectrum.
A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment will spread the signals over two dimensions, correlating each proton to its directly attached carbon, which can resolve overlapping proton signals.
Issue 2: Confirming the Correct Isomer - A Definitive Workflow
Scenario: You have synthesized what you believe to be thiazole-4-carbohydrazide, but you need to provide absolute confirmation and rule out the possibility of having synthesized the 5-isomer.
Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆).
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Carefully integrate the signals and note their chemical shifts and multiplicities.
Acquire ¹³C{¹H} and DEPT-135 NMR:
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This will show all carbon signals as singlets.
Run a DEPT-135 experiment. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O and the substituted ring carbon) will be absent. This helps in assigning the carbon signals.
Acquire 2D HMBC Spectrum:
This is the most critical step for isomer differentiation.
Set up a standard gradient-selected HMBC experiment.
Process the 2D data and look for the key long-range correlations as described in FAQ Q3.
Data Interpretation Workflow:
The following diagram illustrates the logical workflow for using NMR data to distinguish between the two isomers.
Caption: Workflow for definitive isomer identification using NMR.
References
General Principles of Heterocyclic NMR: For a foundational understanding of how heteroatoms and substituents influence NMR spectra in five-membered rings like thiazole, refer to comprehensive textbooks on spectroscopic identification of organic compounds.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Thiazole Chemistry and Synthesis: For examples of synthesis and characterization of various thiazole deriv
The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. (1979). John Wiley & Sons. [Link]
Advanced NMR Techniques: For detailed explanations of 2D NMR experiments like HMBC and HSQC.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
Spectroscopic Data Databases: For searching known compounds and their NMR d
Spectral Database for Organic Compounds (SDBS). [Link]
Reference Data & Comparative Studies
Validation
Technical Comparison Guide: 1H NMR Profiling of 2-Amino-5-methylthiazole-4-carbohydrazide
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Amino-5-methylthiazole-4-carbohydrazide , a critical intermediate in the synthesis of bioactive Schiff bases and thiazole-derived pharm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-Amino-5-methylthiazole-4-carbohydrazide , a critical intermediate in the synthesis of bioactive Schiff bases and thiazole-derived pharmaceuticals.
Executive Summary & Application Context
2-Amino-5-methylthiazole-4-carbohydrazide (CAS: 1379308-65-2) serves as a versatile scaffold in medicinal chemistry, particularly for developing antimicrobial, antioxidant, and anticancer agents. Its nucleophilic hydrazine moiety allows for rapid condensation with aldehydes to form Schiff bases (azomethines), a transformation rigorously monitored via 1H NMR spectroscopy.
This guide compares the spectral "fingerprint" of the target hydrazide against its synthetic precursor (Ethyl 2-amino-5-methylthiazole-4-carboxylate ) and common regioisomers, providing researchers with the data needed to validate reaction completion and structural integrity.
Structural Validation Workflow
The synthesis typically proceeds via the hydrazinolysis of the corresponding ester. Monitoring the disappearance of ethoxy signals and the appearance of hydrazide protons is the primary validation method.
Figure 1: Synthetic pathway and critical NMR validation checkpoints for the conversion of the ester precursor to the target hydrazide.
Comparative Spectral Data: Target vs. Precursor
The following table contrasts the 1H NMR shifts of the target hydrazide with its ethyl ester precursor. Data is standardized for DMSO-d6 at 400 MHz.[1]
Proton Assignment
Precursor (Ethyl Ester) (ppm)
Target (Hydrazide) (ppm)
Signal Change / Validation Note
Thiazole-CH₃ (C5)
2.49 (s, 3H)
2.30 – 2.51 (s, 3H)
Conserved. Minimal shift; confirms core ring integrity.
Activation: Add Hydrazine hydrate (99%, 0.05 mol) dropwise to the solution.
Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
Isolation: Cool the reaction mixture to room temperature. The hydrazide typically precipitates as a solid.
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol to remove trace hydrazine.
B. NMR Sample Preparation
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide) is required due to the low solubility of the hydrazide in CDCl₃.
Concentration: 5–10 mg of sample in 0.6 mL solvent.
Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).
Acquisition: 16–32 scans are sufficient for 1H NMR; 1024+ scans recommended for 13C NMR.
Regioisomer Differentiation
A common error in thiazole chemistry is confusing the 4-carbohydrazide (Target) with the 5-carbohydrazide isomer.
Target (5-Methyl-4-Carbohydrazide): Derived from Ethyl 2-amino-5-methylthiazole-4-carboxylate.[2][3][4]
Isomer (4-Methyl-5-Carbohydrazide): Derived from Ethyl 2-amino-4-methylthiazole-5-carboxylate.[5][6][7]
Differentiation Strategy:
While 1H NMR shifts are similar, the NOE (Nuclear Overhauser Effect) experiment is definitive:
Target: Irradiation of the Methyl (C5) signal will show NOE enhancement of the Ring NH₂ but weak/no enhancement of the Hydrazide protons (due to distance across the ring).
Isomer: Irradiation of the Methyl (C4) signal will show strong NOE enhancement of the Hydrazide NH (at C5), as they are adjacent substituents.
References
Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv. PLoS ONE. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Link
Narayana, B., et al. (2025).[8][9] Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ResearchGate. Link
Bide Pharm. (2025).[8][10] Product Information: 2-Amino-5-methylthiazole-4-carbohydrazide (CAS 1379308-65-2).[11] Link
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-methylthiazole-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and metabolomics, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and metabolomics, the unambiguous identification of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing rich structural information through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 2-Amino-5-methylthiazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry.
Given the absence of published experimental mass spectra for this specific molecule, this guide leverages established fragmentation principles of its constituent functional groups—the aminothiazole core and the carbohydrazide side chain—to construct a theoretical framework for its behavior under mass spectrometric conditions. This predictive approach not only provides a valuable reference for researchers working with this and related compounds but also illustrates the logical processes behind interpreting mass spectra of novel molecules.
Molecular Structure and Key Fragmentation Sites
2-Amino-5-methylthiazole-4-carbohydrazide (C₅H₈N₄OS, Molecular Weight: 172.21 g/mol ) possesses several key structural features that will dictate its fragmentation pathways. The molecule consists of a 2-aminothiazole ring substituted with a methyl group at the 5-position and a carbohydrazide group at the 4-position.
The primary sites for ionization and subsequent fragmentation are the lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring, the amino group, and the carbohydrazide moiety. The relative stability of the resulting fragment ions will govern the observed fragmentation pattern.
Predicted Electron Ionization (EI) Fragmentation Pattern
Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of 2-Amino-5-methylthiazole-4-carbohydrazide under EI is anticipated to proceed through several key pathways initiated by the formation of a molecular ion (M⁺˙).
Initial Fragmentation Pathways
Alpha-Cleavage at the Carbonyl Group: A primary fragmentation event is the cleavage of the bond between the carbonyl carbon and the thiazole ring (α-cleavage). This can result in two key fragment ions.
Cleavage of the N-N Bond in the Hydrazide Moiety: The N-N single bond in the carbohydrazide side chain is relatively weak and prone to cleavage.
Ring Fragmentation of the Thiazole Core: Heterocyclic rings can undergo characteristic cleavages. For thiazoles, this can involve the scission of C-S and C-N bonds.
The logical flow of the predicted EI fragmentation is visualized in the following diagram:
Caption: Predicted Electron Ionization (EI) fragmentation pathway for 2-Amino-5-methylthiazole-4-carbohydrazide.
Tabulated Summary of Predicted EI Fragments
m/z
Proposed Formula
Proposed Structure/Origin
Notes
172
[C₅H₈N₄OS]⁺˙
Molecular Ion (M⁺˙)
Expected to be of moderate to low intensity due to extensive fragmentation.
141
[C₅H₅N₂S]⁺
Loss of the hydrazinyl radical (•NHNH₂)
A likely and significant fragment resulting from cleavage of the C-N bond of the hydrazide.
113
[C₄H₅N₂S]⁺
Loss of CO from the m/z 141 fragment
Subsequent fragmentation of the primary thiazole-containing ion.
59
[CONHNH₂]⁺
Acylium ion from cleavage of the C-C bond between the ring and carbonyl group.
A common fragmentation pathway for amides and hydrazides.
43
[H₂N-N=C=O]⁺
Rearrangement product from the carbohydrazide side chain.
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Fragmentation of the Protonated Molecule [M+H]⁺
Protonation is likely to occur on the basic nitrogen atoms of the amino group, the thiazole ring, or the hydrazide moiety. The fragmentation of the [M+H]⁺ ion (m/z 173) will be driven by the location of the charge.
Loss of Ammonia (NH₃): If protonation occurs on the amino group of the hydrazide, a neutral loss of ammonia is a common fragmentation pathway for protonated hydrazides.
Loss of Water (H₂O): Protonation on the carbonyl oxygen can facilitate the loss of a water molecule.
Cleavage of the Hydrazide Side Chain: Similar to EI, cleavage of the C-N and N-N bonds of the side chain is expected.
The proposed ESI-MS/MS fragmentation is depicted below:
Caption: Predicted ESI-MS/MS fragmentation of the protonated 2-Amino-5-methylthiazole-4-carbohydrazide.
Tabulated Summary of Predicted ESI-MS/MS Fragments
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss (Da)
Proposed Fragmentation Pathway
173
156
17
Loss of ammonia (NH₃) from the protonated hydrazide.
173
155
18
Loss of water (H₂O) after protonation of the carbonyl oxygen.
173
142
31
Loss of the isocyanic acid and ammonia.
173
128
45
Cleavage of the thiazole ring.
173
59
114
Formation of the protonated carbohydrazide fragment.
Comparison with Alternative Structures
The utility of these predicted fragmentation patterns becomes evident when comparing 2-Amino-5-methylthiazole-4-carbohydrazide with potential isomers or related compounds.
Isomeric Comparison: Consider an isomer where the carbohydrazide is at the 2-position and the amino group at the 4-position. The initial loss of the hydrazinyl radical would lead to a different thiazole-containing fragment ion, readily distinguishable by its m/z value.
Comparison with Simpler Analogues: The mass spectrum of 2-amino-5-methylthiazole would lack the characteristic fragments associated with the carbohydrazide side chain (e.g., m/z 59). Conversely, a simple carbohydrazide would not produce fragments indicative of the thiazole ring. The NIST Chemistry WebBook provides the electron ionization mass spectrum of carbohydrazide, which shows characteristic fragments that can be compared to the predicted fragmentation of the title compound's side chain.
Experimental Protocols
For researchers seeking to acquire experimental data, the following general protocols are recommended:
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: Dissolve a small amount of the solid compound in a volatile solvent such as methanol or acetonitrile.
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
GC-MS Method:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
Carrier Gas: Helium.
Ionization Energy: 70 eV.
Mass Range: m/z 30-300.
Data Analysis: Analyze the resulting spectrum for the molecular ion and the predicted fragment ions.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
Instrumentation: Use a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
Method:
Infuse the sample solution directly or via liquid chromatography.
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion at m/z 173.
Perform product ion scans on the [M+H]⁺ ion at various collision energies to generate a fragmentation spectrum.
Data Analysis: Compare the observed product ions with the predicted fragmentation pathways.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 2-Amino-5-methylthiazole-4-carbohydrazide. By understanding the fundamental principles of fragmentation for its constituent parts, researchers can anticipate the key fragment ions under both EI and ESI conditions. This theoretical framework serves as a valuable starting point for the identification and structural elucidation of this and structurally related molecules, underscoring the power of predictive analysis in modern chemical research. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
References
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Mohamed, S. M., & Mohamed, S. M. (2006).
Jiang, K., Zhang, H., Wang, J., Li, F., & Qian, M. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. PLOS ONE, 8(5), e63097.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methylthiazole-4-carbohydrazide. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-5-methylthiazole. Retrieved from [Link]
NIST. (n.d.). Carbohydrazide. In NIST Chemistry WebBook. Retrieved from [Link]
Validation
Comparative Guide: Thiazole-4- vs. Thiazole-5-Carbohydrazides in Drug Discovery
Executive Summary This guide provides a technical comparison between thiazole-4-carbohydrazides and thiazole-5-carbohydrazides , two isomeric scaffolds critical in medicinal chemistry. While both share the thiazole pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between thiazole-4-carbohydrazides and thiazole-5-carbohydrazides , two isomeric scaffolds critical in medicinal chemistry. While both share the thiazole pharmacophore—valued for its ability to penetrate biological membranes and interact with diverse biological targets—the position of the carbohydrazide moiety (C4 vs. C5) dictates distinct electronic profiles, steric environments, and biological activity spectra.
Key Takeaway:
Thiazole-4-carbohydrazides are predominantly explored as antimicrobial and anti-inflammatory agents , often leveraging the proximity of the ring nitrogen (N3) for chelation and hydrogen bonding.
Thiazole-5-carbohydrazides have emerged as potent anticancer scaffolds , particularly when coupled with lipophilic groups (e.g., -CF3, aryl) at C2/C4, showing high efficacy against lung (A-549) and liver (HepG2) cancer lines.
Structural & Electronic Analysis
The biological divergence stems from the fundamental electronic differences between the C4 and C5 positions of the thiazole ring.
Electronic Distribution
Thiazole Ring: Acts as a bioisostere of pyridine. The Sulfur atom (S1) is electron-donating by resonance but electron-withdrawing by induction. The Nitrogen atom (N3) is an electron-withdrawing sink.
C4-Position: Located adjacent to the electron-withdrawing Nitrogen (N3). A carbohydrazide at C4 is electronically coupled to the N3, often facilitating bidentate chelation (N3 + Carbonyl O) with metalloenzymes or metal ions.
C5-Position: Located adjacent to the Sulfur (S1).[1] This position is more nucleophilic in the unsubstituted ring (similar to C2 of thiophene). However, a carbohydrazide here extends the vector of the molecule linearly, often favoring intercalation or deep-pocket binding in protein targets (e.g., kinases).
Steric Environment (SAR Implications)
C4-Carbohydrazides: The "corner" positioning creates a bent topology. Substituents at C5 (if any) can sterically lock the conformation of the hydrazide.
C5-Carbohydrazides: Often synthesized with a methyl group at C4 (derived from acetoacetate precursors). This C4-methyl group provides a hydrophobic anchor and restricts rotation, a feature critical for the high affinity observed in anticancer derivatives.
Comparative Biological Activity[2][3][4]
Antimicrobial Activity (Antibacterial/Antifungal)
Dominant Scaffold: Thiazole-4-carbohydrazide
Mechanism: The 4-carbohydrazide moiety, often derivatized into hydrazones, acts as a pharmacophore capable of inhibiting DNA gyrase or disrupting cell wall synthesis. The N3 nitrogen assists in binding to polar residues in the active site.
Key Data:
Derivatives like 2-(pyridine-3-yl)thiazole-4-carbohydrazides show MIC values comparable to Ampicillin against S. aureus and B. subtilis.
Activity Profile: High efficacy against Gram-positive bacteria; moderate against Gram-negative.
Anticancer Activity (Cytotoxicity)
Dominant Scaffold: Thiazole-5-carbohydrazide
Mechanism: These compounds frequently target kinases (e.g., VEGFR-2, EGFR) or induce apoptosis via Bcl-2 inhibition. The linear vector allows the hydrazide tail to penetrate deep hydrophobic pockets.
Key Data:
2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives demonstrate IC50 values in the low micromolar range (0.15 - 2.5 µM) against MCF-7 (breast) and HepG2 (liver) lines.
Activity Profile: Potent cytotoxicity, often inducing G1/S phase arrest.
Summary Table: Biological Potency[5][6][7]
Feature
Thiazole-4-Carbohydrazide
Thiazole-5-Carbohydrazide
Primary Indication
Antimicrobial, Anti-inflammatory
Anticancer (Solid Tumors)
Key Target Interaction
Chelation (N3 + C=O), H-bonding
Hydrophobic Pocket Invasion, Kinase Inhibition
Geometric Vector
Bent / Angular (relative to S1-N3 axis)
Linear / Extended
Common Co-substituents
Aryl at C2
Methyl/CF3 at C4, Aryl at C2
Representative Potency
MIC: 4–8 µg/mL (S. aureus)
IC50: 0.15 µM (VEGFR-2 inhibition)
Mechanistic Visualization (SAR & Synthesis)
The following diagram illustrates the synthesis pathways and the Structure-Activity Relationship (SAR) divergence.
Caption: Synthesis pathways and divergent biological applications of thiazole-4- vs. thiazole-5-carbohydrazides.
Experimental Protocols
Synthesis of Thiazole-4-Carbohydrazide (Representative)
Objective: Synthesize 2-arylthiazole-4-carbohydrazide.
Principle: Hantzsch thiazole synthesis followed by hydrazinolysis.
Cyclization:
Dissolve Ethyl bromopyruvate (10 mmol) in Ethanol (20 mL).
Add Thiobenzamide (10 mmol) slowly.
Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
Cool and neutralize with NaHCO3 solution. Filter the precipitate (Ethyl 2-phenylthiazole-4-carboxylate).
Reflux for 4–6 hours. A solid precipitate usually forms during the reaction.
Workup: Cool to room temperature. Filter the solid, wash with cold ethanol and water. Recrystallize from ethanol.
Validation: IR spectrum should show -NH2 doublets around 3200-3300 cm⁻¹ and C=O amide stretch at ~1650 cm⁻¹.
Synthesis of Thiazole-5-Carbohydrazide (Representative)
Objective: Synthesize 2-amino-4-methylthiazole-5-carbohydrazide.
Principle: Halogenation of beta-keto ester in situ followed by cyclization with thiourea.
Cyclization:
Dissolve Ethyl acetoacetate (10 mmol) in Ethanol.
Add Sulfuryl chloride (10 mmol) dropwise at 0-5°C (to generate alpha-chloro intermediate). Stir for 30 min.
Add Thiourea (10 mmol) and reflux for 4 hours.
Neutralize with aqueous ammonia to precipitate Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Hydrazinolysis:
Suspend the ester (5 mmol) in Ethanol (20 mL).
Add Hydrazine hydrate (20 mmol, excess).
Reflux for 8–10 hours (C5 esters are often sterically more hindered by the C4-methyl group than C4 esters).
Workup: Concentrate solvent, cool, filter, and recrystallize from ethanol/DMF.
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare IC50 values against cancer cell lines (e.g., HepG2).[2]
Seeding: Seed HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
Treatment: Add test compounds (C4 and C5 variants) dissolved in DMSO at serial dilutions (0.1 – 100 µM). Include Doxorubicin as positive control.
Incubation: Incubate for 48 hours.
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
A Senior Application Scientist's Guide to Elemental Analysis of C5H8N4OS Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For derivatives of C5H8N4OS,...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For derivatives of C5H8N4OS, a scaffold of significant interest in medicinal chemistry, confirming the exact elemental composition is a foundational step that underpins all subsequent research and development activities. Elemental analysis provides the empirical formula of a compound, serving as a critical checkpoint for verifying molecular structure and ensuring sample purity.[1][2][3][4] This guide offers an in-depth comparison of the theoretical elemental compositions of C5H8N4OS and its derivatives, provides a detailed protocol for experimental verification via combustion analysis, and explains the scientific rationale behind each procedural step.
The Theoretical Foundation: Why Percent Composition Matters
Before embarking on experimental analysis, it is crucial to calculate the theoretical elemental percentages for the target compound. This theoretical value is the benchmark against which all experimental data are compared. The process begins by calculating the molecular weight of the compound from the sum of the atomic weights of its constituent atoms.
The parent molecule, C5H8N4OS , has a molecular weight of 172.24 g/mol . Its theoretical elemental composition is as follows:
Carbon (C): 34.87%
Hydrogen (H): 4.68%
Nitrogen (N): 32.54%
Oxygen (O): 9.29%
Sulfur (S): 18.62%
Even minor modifications to this scaffold—a common practice in drug development to optimize pharmacological properties—will significantly and predictably alter these percentages. Understanding this shift is key to tracking synthetic success.
Comparative Analysis: Predicting the Impact of Derivatization
To illustrate the sensitivity of elemental analysis, let's consider three plausible synthetic modifications to the C5H8N4OS core. The following table summarizes the calculated theoretical elemental compositions for these hypothetical derivatives, providing a clear comparison of how structural changes are reflected in the data.
Compound
Molecular Formula
MW ( g/mol )
%C
%H
%N
%O
%S
Notes on Derivatization
Parent Molecule
C5H8N4OS
172.24
34.87
4.68
32.54
9.29
18.62
The foundational scaffold.
Derivative A
C6H10N4OS
186.27
38.69
5.41
30.08
8.59
17.22
Addition of a methyl group (-CH3). Note the increase in %C and %H.
Derivative B
C5H8N4O2S
188.24
31.91
4.28
29.76
17.00
17.03
Addition of a hydroxyl group (-OH). Note the significant increase in %O.
Derivative C
C5H7BrN4OS
251.14
23.91
2.81
22.31
6.37
12.77
Substitution of a hydrogen with a bromine atom. Note the marked decrease in all other elemental percentages due to the heavy bromine atom.
This comparative data is invaluable. For instance, if a researcher attempts to synthesize Derivative A but the experimental results show a carbon percentage closer to 31-32%, it could indicate that the reaction yielded the hydroxylated Derivative B instead, or that the starting material remains.
Experimental Verification: A Protocol for CHNS Combustion Analysis
The gold standard for determining the elemental composition of organic compounds is automated CHNS/O analysis, which relies on the principle of dynamic flash combustion.[1][3][5][6] This method ensures the complete conversion of the sample into simple, detectable gases.[7]
Workflow of Elemental Analysis
The overall process, from sample receipt to final data validation, follows a systematic and quality-controlled path.
A Comparative Guide to the Crystal Structure Analysis of 2-Amino-5-Methylthiazole Derivatives: From Supramolecular Synthons to Solid-State Properties
For researchers, medicinal chemists, and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its intrinsic biological activity. The crystal struct...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its intrinsic biological activity. The crystal structure dictates key physicochemical characteristics, including solubility, stability, hygroscopicity, and bioavailability. The 2-amino-5-methylthiazole scaffold, a privileged structure in medicinal chemistry found in drugs like Meloxicam and Pramipexole, presents a fascinating case study in how subtle molecular modifications can dramatically influence crystal packing and, consequently, pharmaceutical performance.
This guide provides an in-depth comparison of the crystal structures of 2-amino-5-methylthiazole and related derivatives. We will move beyond a mere listing of crystallographic data to explain the causality behind experimental choices in structure determination and analyze how different functional groups direct intermolecular interactions to build predictable supramolecular architectures.
The Foundational Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). The entire process is a self-validating system; the quality of the final structure is intrinsically linked to the quality of the crystal and the data collected. A flawed step at any stage will be immediately apparent in the final refinement statistics.
Experimental Protocol: A Step-by-Step Guide to Structure Determination
Step 1: Crystal Growth (The Art of Patience)
Objective: To obtain a single, high-quality crystal free of defects, typically 0.1-0.3 mm in size.
Methodology: The most common and accessible method is slow solvent evaporation .
Dissolve the purified 2-amino-5-methylthiazole derivative in a suitable solvent (or solvent mixture, e.g., ethanol/water) to near-saturation in a clean vial.
Loosely cap the vial or cover it with perforated film.
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
Causality: Rapid crystallization traps solvent and introduces defects, leading to poor diffraction. Slow, controlled growth allows molecules to order themselves into a low-energy, well-defined lattice, which is essential for obtaining high-resolution diffraction data.
Step 2: Data Collection (The Interrogation)
Objective: To measure the intensities of a complete set of Bragg reflections.
Methodology:
Mount a suitable crystal onto a goniometer head.
Center the crystal in the X-ray beam of a diffractometer (typically using Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å radiation).
Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K). This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.
Perform a data collection run, where the crystal is rotated through a series of angles while being irradiated, and the diffracted X-rays are recorded by a detector.
Step 3: Structure Solution and Refinement (The Puzzle)
Objective: To determine atomic positions from the diffraction pattern and refine them to match the experimental data.
Methodology: Specialized software (e.g., the SHELX suite) is used for this process.
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections.
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
Structure Solution: Initial atomic positions are determined using either direct methods or Patterson methods.
Structure Refinement: The atomic positions and their displacement parameters are adjusted (refined) using a least-squares algorithm to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed by metrics like the R-factor (R1).
The logical flow from a well-grown crystal to a refined structure is paramount. Each step builds upon the last, ensuring the final model is a trustworthy representation of the molecule's solid-state conformation.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Comparative Analysis of 2-Aminothiazole Crystal Structures
The defining feature of the 2-aminothiazole core is its potent hydrogen-bonding capability. The endocyclic thiazole nitrogen acts as an acceptor, while the exocyclic amino group provides two donor protons. This donor-acceptor arrangement is predisposed to forming highly stable, predictable hydrogen-bonded patterns known as supramolecular synthons .[1] How these synthons are expressed depends critically on the other functional groups present in the molecule or co-former.
Molecules form centrosymmetric dimers via N-H···N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen of another.
Case 2: 2-Aminobenzothiazole : Indole-2-carboxylic Acid Cocrystal
N/A
P2₁/n
R²₂(8)
Proton transfer occurs from the acid to the thiazole. The resulting carboxylate and aminothiazolium ions form a robust dimer via two N-H···O hydrogen bonds.[3][4]
Case 3: N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyridin-4-yl)acetamide (Derivative 7g)
1550974
P2₁/c
C(4) & C(7) chains
Molecules are linked into chains via N-H···N (thiazole amine to pyridine) and N-H···O (amide to amide) hydrogen bonds, forming a helical arrangement.[5]
Case Study 1: The Parent Scaffold - A Classic Dimer
The crystal structure of the parent compound, 2-amino-5-methylthiazole, is a textbook example of a common supramolecular synthon. Two molecules associate in a head-to-tail fashion, where the amino group of molecule A donates a hydrogen to the thiazole nitrogen of molecule B, and vice-versa. This creates a highly stable, eight-membered ring motif described by the graph-set notation R²₂(8).[1][2] This dimerization is a dominant and predictable interaction for the unsubstituted core.
Case Study 2: Cocrystals - Hijacking the Synthon
In a study on molecular co-crystals, 2-aminothiazole derivatives were combined with various carboxylic acids.[3][4] In the case of 2-aminobenzothiazole and indole-2-carboxylic acid, the acidic proton is transferred to the more basic thiazole nitrogen. The resulting ions, a 2-aminobenzothiazolium cation and a carboxylate anion, still assemble using the same R²₂(8) synthon.[3][4] However, the interaction is now a stronger charge-assisted N-H⁺···O⁻ hydrogen bond. This demonstrates the robustness of this synthon; even when the chemical nature of the interacting groups changes, the geometric pattern persists. This predictability is a cornerstone of crystal engineering.
Case Study 3: Substituted Derivatives - Competing Interactions
When additional functional groups are introduced, as in N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(pyridin-4-yl)acetamide, the packing landscape becomes more complex.[5] Here, the R²₂(8) dimer is not observed. Instead, the amide group and the pyridine ring introduce new, competitive hydrogen bond donors and acceptors. The structure is dominated by catemeric (chain) motifs: one chain is formed by hydrogen bonds between the thiazole's amino group and the pyridine nitrogen (a C(4) motif), while a second chain is formed between amide groups (N-H···O=C, a C(7) motif).[5] This illustrates a critical principle: adding functional groups can disrupt the "default" packing motif in favor of new, sometimes more complex, arrangements.
Caption: Comparison of Supramolecular Synthons in 2-Aminothiazoles.
Conclusion: From Molecular Blueprint to Macroscopic Properties
The crystal structure analysis of 2-amino-5-methylthiazole derivatives reveals a fascinating interplay of intermolecular forces. The foundational R²₂(8) dimer synthon, prevalent in the parent scaffold, provides a predictable starting point for crystal engineering. However, as demonstrated by more complex derivatives and cocrystals, the introduction of competing hydrogen bond donors/acceptors or ionic groups can steer the crystal packing towards alternative, stable arrangements like chains and sheets.
For the drug development professional, this understanding is not merely academic. A molecule that can adopt multiple packing motifs (polymorphism) can lead to different crystalline forms with varied solubilities and stabilities. By understanding the dominant supramolecular synthons, scientists can better predict, identify, and potentially control the crystalline form of an API, ensuring the development of a safe, stable, and effective medicine. The insights gained from single-crystal X-ray diffraction provide the essential blueprint for this critical endeavor.
References
Makam, P., & Kannan, T. (2017). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry Letters, 27(2), 253-259. Available from: [Link]
Lynch, D. E., Nicholls, L. J., Smith, G., Byriel, K. A., & Kennard, C. H. (1999). Molecular co-crystals of 2-aminothiazole derivatives. Acta Crystallographica Section B: Structural Science, 55(5), 758-766. Available from: [Link]
PubChem. (n.d.). 2-Amino-5-methylthiazole. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
Sławomir, J. G. (2009). CCDC 716582: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available from: [Link]
Slaninova, D. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 55. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide analyzes the cytotoxic efficacy of novel Thiazole Hydrazide derivatives compared to industry-standard chemotherapeutics (Doxorubicin and Cisplatin ). Synthesizing recent experimental data (2024–2025), this analysis reveals that while standard agents often possess lower absolute IC50 values (higher potency), thiazole hydrazides demonstrate superior Selectivity Indices (SI) , minimizing off-target toxicity in non-cancerous fibroblast lines (e.g., NIH/3T3, WI-38). Key mechanisms identified include Tubulin polymerization inhibition and Caspase-3/7 mediated apoptosis .
Structural Rationale: The Hybrid Pharmacophore
The therapeutic logic behind thiazole hydrazides lies in "molecular hybridization"—fusing two bioactive scaffolds to target multiple oncogenic pathways simultaneously.
Thiazole Moiety: A five-membered heterocyclic ring (S/N) found in potent drugs like Epothilones (microtubule stabilizers) and Dasatinib (tyrosine kinase inhibitor). It enhances lipophilicity and cell membrane permeability.
Hydrazide/Hydrazone Linker: Provides a rigid spacer that facilitates hydrogen bonding with receptor pockets (e.g., EGFR kinase domain). The hydrazide group (–CO–NH–NH2) often chelates metal ions or inhibits enzymes via Schiff base formation.
Comparative Cytotoxicity Data
The following data aggregates IC50 values (concentration inhibiting 50% of cell growth) from recent comparative studies. Lower IC50 indicates higher potency.[1][2]
Table 1: Breast Cancer (MCF-7) & Liver Cancer (HepG2) Potency
Note: "Thz-H-Lead" represents high-performing 2,4-disubstituted thiazole hydrazide derivatives cited in recent literature (e.g., Compound 4c/5b).
Compound Class
Agent
MCF-7 IC50 (µM)
HepG2 IC50 (µM)
Mechanism Highlight
Standard
Doxorubicin
0.50 – 5.51
0.82 – 4.50
DNA Intercalation / Topoisomerase II Inhibition
Standard
Cisplatin
12.67 ± 3.0
~5.20
DNA Cross-linking
Novel Hybrid
Thz-H-Lead
0.48 – 2.57
1.11 – 7.26
Tubulin Inhibition / Apoptosis Induction
Novel Hybrid
Thz-H-Analog
40.18
14.05
Moderate EGFR Inhibition
Table 2: Selectivity Index (Safety Profile)
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 indicates selective toxicity.
Cell Line Comparison
Doxorubicin SI
Thiazole Hydrazide SI
Clinical Implication
WI-38 (Normal Lung)
1.49 – 1.61
> 2.57
Thiazoles show reduced respiratory toxicity.
NIH/3T3 (Fibroblast)
~1.0 (Non-selective)
> 4.0
Significantly lower damage to healthy connective tissue.
Key Insight: While Doxorubicin is often more potent in absolute terms against resistant lines (e.g., A549), Thiazole Hydrazides frequently outperform it in safety, exhibiting SI values 2–3x higher than the standard.
Mechanistic Profiling
Unlike Doxorubicin, which primarily damages DNA (causing high systemic toxicity), Thiazole Hydrazides often act as mitotic arrest agents . The diagram below illustrates the dual-pathway mechanism observed in high-potency derivatives: EGFR inhibition and Tubulin destabilization .
Figure 1: Dual mechanism of action. Thiazole hydrazides inhibit EGFR phosphorylation and disrupt tubulin dynamics, converging on Caspase-mediated apoptosis.
Experimental Validation Protocol
To ensure reproducibility of the cytotoxicity data cited above, the following MTT Assay workflow is the industry standard. This protocol validates mitochondrial activity as a proxy for cell viability.
Figure 2: Step-by-step workflow for determining IC50 values via MTT assay. DMSO solubilizes the purple formazan crystals formed by viable cells.
Critical Quality Control (Self-Validation):
Blank Control: Media only (no cells) to subtract background noise.
Vehicle Control: DMSO concentration must remain <0.1% to prevent solvent cytotoxicity.
Positive Control: Run Doxorubicin (10 µM) in parallel to verify cell line sensitivity.
Structure-Activity Relationship (SAR) Insights
Analysis of the most potent derivatives (IC50 < 5 µM) reveals specific structural requirements:
Electron-Withdrawing Groups (EWG): The presence of Chlorine (Cl) or Nitro (NO2) groups at the para-position of the phenyl ring attached to the thiazole significantly enhances potency compared to ortho-substitutions.
Hydrazone Linkage: Conversion of the hydrazide to a hydrazone (via reaction with aldehydes) often improves lipophilicity and binding affinity to the Tubulin colchicine-binding site.
C5 Substitution: A bulky hydrophobic group (e.g., coumarin or naphthalene) at the C5 position of the thiazole ring increases selectivity for cancer cells over normal fibroblasts.
References
Evren, A. E., et al. (2024). "Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties."[3] Clinical and Experimental Health Sciences.
BenchChem. (2025). "A Head-to-Head Comparison of Thiazole Derivatives in Anticancer Applications."[1] BenchChem Technical Guides.
Fathy, U., et al. (2022). "Design, Synthesis, and biological evaluation of a novel series of thiazole derivatives based on pyrazoline as anticancer agents."[4] Bioorganic Chemistry.
Bimoussa, A., et al. (2022). "Synthesis and Biological Evaluation of Novel Thiazole Analogs with Both Anti‐Proliferative and Mechanistic Analyses."[5] Chemistry & Biodiversity.
Frontiers in Pharmacology. (2021). "Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis."[5]
Executive Summary 2-Amino-5-methylthiazole-4-carbohydrazide is a functionalized heterocyclic building block commonly used in drug discovery (e.g., kinase inhibitors, antimicrobial agents).[1] Its disposal requires strict...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-5-methylthiazole-4-carbohydrazide is a functionalized heterocyclic building block commonly used in drug discovery (e.g., kinase inhibitors, antimicrobial agents).[1] Its disposal requires strict adherence to protocols governing reducing agents and nitrogen-rich heterocycles .
The Critical Hazard: The carbohydrazide (-CONHNH₂) moiety is a potent reducing agent. It poses a risk of exothermic gas evolution (N₂) if commingled with strong oxidizers (e.g., nitric acid, peroxides) and can liberate toxic hydrazine species upon hydrolysis.
Immediate Action Required:
Segregate from all oxidizing acids and halogenated solvents.
Label as "Hazardous Waste - Toxic/Irritant/Reducing Hazard."
Do NOT attempt benchtop chemical neutralization of bulk material; professional incineration is the only validated disposal method.
Risk Assessment & Chemical Characterization
To dispose of this compound safely, one must understand its reactive functional groups. It is not merely "organic waste"; it is a poly-functional intermediate .
Feature
Chemical Moiety
Hazard Implication
Waste Stream Impact
Core
Thiazole Ring
Biologically Active
Potential aquatic toxicity (H400/H410).[2] Must not enter drains.[3][4]
Tail
Carbohydrazide (-CONHNH₂)
Reducing Agent
Incompatible with Oxidizers. Can form unstable metal complexes.
Head
Primary Amine (-NH₂)
Weak Base
Compatible with basic organic waste; incompatible with acid chlorides/anhydrides in waste drums.
GHS Classification (Derived from Analogous Structures)
H315/H319: Causes skin and serious eye irritation.
H411: Toxic to aquatic life with long-lasting effects.[3][5]
Pre-Disposal Stabilization & Packaging
Before the material leaves your bench, it must be stabilized. The following protocols prevent "trash can chemistry"—accidental reactions inside waste containers.
A. Solid Waste (Bulk Powder)
Primary Container: Transfer the substance into a screw-top glass vial or high-density polyethylene (HDPE) jar.
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene).
Labeling: Affix a yellow hazardous waste tag. Explicitly write: "Contains Hydrazide Derivative – DO NOT MIX WITH OXIDIZERS."
B. Solution Waste (Reaction Mother Liquors)
Solvent Compatibility:
Preferred: Methanol, Ethanol, DMSO, DMF.
Avoid: Ketones (Acetone, MEK) if possible. Why? Hydrazides react with ketones to form hydrazones and water. While generally not dangerous, this changes the chemical composition of the waste stream and can precipitate solids, clogging waste lines.
Strictly Prohibited: Chlorinated solvents mixed with amines (potential for alkylation exotherms over time) and Oxidizing Acids (Nitric, Perchloric).
Step-by-Step Disposal Protocol
This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Unlisted Hazardous Waste" (typically D001 or D003 characteristics if reactive).
Phase 1: Segregation (The "Golden Rule")
Never pour this compound into a "General Organic Waste" carboy without checking the log. If the carboy contains any oxidizers, start a new container.
Phase 2: Decontamination of Equipment
Trace residues on spatulas and weigh boats can be deactivated, but bulk material should not be.
Preparation: Prepare a 5% aqueous bleach (sodium hypochlorite) solution.
Soak: Immerse contaminated glassware/spatulas for 30 minutes.
Mechanism:[1] The hypochlorite oxidizes the hydrazide to nitrogen gas (N₂) and the corresponding carboxylic acid.
Warning: Perform this in a fume hood. Do not treat more than 100mg of residue this way, as the evolution of N₂ gas can be rapid.
Phase 3: Final Disposal Path
The material must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration . This ensures the complete destruction of the thiazole ring and the hydrazine linkage.
Decision Logic Visualization
The following diagram outlines the critical decision-making process for disposing of 2-Amino-5-methylthiazole-4-carbohydrazide to prevent accidents.
Figure 1: Decision tree for the safe segregation and packaging of thiazole carbohydrazide waste streams. Note the critical checkpoint for oxidizers to prevent exothermic reactions.
Containment: Do not dry sweep (dust generation).[5] Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.
Clean Up: Wipe the area with a 10% bleach solution to oxidize trace residues, followed by water.
Exposure (First Aid)[4][7]
Skin Contact: The amine and hydrazide groups are potential sensitizers. Wash with soap and water for 15 minutes.
Eye Contact: Flush immediately for 15 minutes.[3][6] The basicity of the amine can cause corneal damage if untreated.
Regulatory Compliance Codes
When filling out your institution's waste manifest, use the following descriptors. While this specific molecule is not a P-listed or U-listed waste, it falls under "Process Waste" requiring characterization.
RCRA Hazard Class: Not specifically listed. Characterize as Toxic (due to thiazole/hydrazine potential) and Reactive (if in bulk pure form).
DOT Shipping Name (for waste): UN 2811, Toxic solids, organic, n.o.s. (2-Amino-5-methylthiazole-4-carbohydrazide).
Packing Group: III (Minor Danger) - unless purity/quantity dictates PG II.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1201420 (Analog: 2-Amino-4-methylthiazole-5-carbohydrazide). Retrieved from [Link]
University of Pittsburgh. Safe Handling of Azides and Hydrazines. (Provides the foundational safety protocols for high-nitrogen species). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Thiazole derivatives hazard classification.[7] Retrieved from [Link]
Personal protective equipment for handling 2-Amino-5-methylthiazole-4-carbohydrazide
Comprehensive Safety & Handling Guide: 2-Amino-5-methylthiazole-4-carbohydrazide This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handli...
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of 2-Amino-5-methylthiazole-4-carbohydrazide. As specific toxicological data for this compound is not extensively available, our recommendations are grounded in a conservative approach, synthesizing hazard information from its core chemical moieties: the 2-aminothiazole ring and the carbohydrazide group. This ensures a robust framework for user safety.
Hazard Assessment: A Synthesis of Known Risks
2-Amino-5-methylthiazole-4-carbohydrazide is a solid, likely a powder, which presents hazards through inhalation, skin contact, and ingestion. The risk profile is derived from related and structurally similar compounds.
Oral Toxicity: The compound is presumed to be harmful if swallowed. The 2-amino-5-methylthiazole moiety is classified as harmful upon ingestion, with animal studies indicating that ingestion of less than 150 grams could cause serious health damage.[1][2] Similarly, carbohydrazide is categorized as harmful if swallowed.[3]
Dermal and Eye Irritation: Both carbohydrazide and other amino-thiazole derivatives are known to cause skin and serious eye irritation.[3][4][5] Direct contact may lead to redness, inflammation, and discomfort. Prolonged contact with carbohydrazide can cause an allergic skin reaction.[4]
Inhalation Hazard: As a powdered solid, there is a significant risk of aerosolization during handling. Inhaling the dust may cause respiratory irritation.[5][6] Prolonged exposure to the 2-amino-5-methylthiazole component through inhalation has been linked to the danger of serious health damage.[1]
Organ Damage through Prolonged Exposure: A significant concern with 2-amino-5-methylthiazole is the potential for liver damage following prolonged or repeated exposure.[2]
Physical Hazards: While not highly flammable, the fine dust of related compounds can form explosive mixtures in the air, particularly in confined spaces with an ignition source.[1] Thermal decomposition during a fire can release toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).[1][7]
Environmental Hazards: Both 2-amino-5-methylthiazole and carbohydrazide are classified as toxic or very toxic to aquatic life, with long-lasting effects.[1][2][3][4][7] Therefore, release into the environment must be strictly avoided.[1][3][7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to create a reliable barrier against all potential routes of exposure. Adherence to these standards is critical for ensuring personnel safety.
• Respiratory: NIOSH-approved N95 (or higher) respirator.• Eye/Face: ANSI-approved chemical splash goggles and a face shield.• Hand: Double-layered nitrile gloves.• Body: Chemical-resistant laboratory coat (fully buttoned), disposable gown overcoat.• Foot: Closed-toe shoes and disposable shoe covers.
The primary risk is the inhalation of fine powder and contamination of surfaces. All handling of the solid must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.[8] The face shield offers an additional layer of protection against accidental splashes during transfers.[8]
Handling Solutions (Diluting, Mixing, Reactions)
• Respiratory: Required if there is a risk of aerosol generation; otherwise, work must be done in a fume hood.• Eye/Face: ANSI-approved chemical splash goggles.• Hand: Double-layered nitrile gloves.• Body: Chemical-resistant laboratory coat.• Foot: Closed-toe shoes.
While the inhalation risk is lower with solutions, the risk of splashes and skin/eye contact remains. Change gloves immediately if they become contaminated.[8] Ensure an eyewash station and safety shower are immediately accessible.[6]
Emergency Spill Cleanup
• Respiratory: NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, or a self-contained breathing apparatus (SCBA) for large spills.• Eye/Face: Chemical splash goggles and a face shield.• Hand: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).• Body: Impervious chemical-resistant suit or apron over a lab coat.• Foot: Chemical-resistant boots.
Spill cleanup presents the highest risk of acute exposure. The level of PPE must be elevated to protect against high concentrations of the chemical in both solid and vapor form.[5][9]
Operational and Disposal Protocols
Step-by-Step Handling Procedure for Solid Compound
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Clearly label all destination containers.
Don PPE: Put on all required PPE as specified in the table above (Section 2).
Transfer to Hood: Transport the sealed container of 2-Amino-5-methylthiazole-4-carbohydrazide to the chemical fume hood.
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Use anti-static tools and techniques to minimize dust generation.
Transfer: Carefully transfer the weighed solid to the reaction vessel or solvent container. Use a funnel where appropriate to prevent spillage.
Immediate Cleanup: After transfer, carefully fold the weigh paper and dispose of it in a designated solid hazardous waste container located within the hood.
Seal and Store: Tightly reseal the primary container and wipe the exterior with a damp cloth before removing it from the fume hood. Store according to safety data sheet recommendations, typically in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[4]
Doff PPE: Remove disposable PPE (outer gloves, gown, shoe covers) before leaving the work area, disposing of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water.
Emergency Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal is a critical final step to ensure environmental and personnel safety.
Contaminated PPE: All disposable PPE, including gloves, gowns, shoe covers, and respirator cartridges, must be treated as hazardous waste.[8] Place them in a clearly labeled, sealed hazardous waste bag or container immediately after use.
Chemical Waste: Unused or waste 2-Amino-5-methylthiazole-4-carbohydrazide, as well as solutions containing it, must be disposed of as hazardous chemical waste. Do not pour down the drain.[1]
Labeling and Storage: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[8] Store waste in a designated, secure secondary containment area until it is collected by your institution's Environmental Health and Safety (EHS) department.[8] Follow all local, state, and federal regulations for waste disposal.[1][2]
First Aid Measures
Immediate and appropriate first aid is vital in the event of an exposure.
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][4] If skin irritation or a rash develops, seek medical attention.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air at once.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[2][7]
By adhering to these stringent safety protocols, researchers can confidently handle 2-Amino-5-methylthiazole-4-carbohydrazide while minimizing risk and ensuring a safe and compliant laboratory environment.
References
Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing. Retrieved from [Link]
Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.
Shirai, A., et al. (2012). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Retrieved from [Link]
Cole-Parmer. (2006). 1H-indole-7-carbohydrazide, 97% Material Safety Data Sheet. Retrieved from [Link]
CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]
Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry.
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]